molecular formula C12H12FNO2 B1439090 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester CAS No. 886362-69-2

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester

Cat. No.: B1439090
CAS No.: 886362-69-2
M. Wt: 221.23 g/mol
InChI Key: GOKWPANDLYARQA-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester is a fluorinated indole derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, and this compound is specifically designed for the development of novel therapeutic agents. Its molecular architecture, featuring the indole core with a carboxylic acid ester at the 3-position and a fluorine substituent at the 6-position, makes it a key building block for constructing more complex molecules. In particular, indole-2-carboxylic acid and its derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), which are a crucial class of antiretroviral drugs . Research indicates that the indole nucleus can chelate with two Mg²⁺ ions within the active site of the HIV-1 integrase enzyme, a mechanism critical for inhibiting viral replication . Beyond antiviral applications, indole-3-carboxylic acid derivatives are also extensively investigated in other areas, such as the development of auxin mimic herbicides that function as Transport Inhibitor Response 1 (TIR1) antagonists, demonstrating the broad utility of this chemical class in biological research . This ester is for research and development use only by technically qualified individuals. It is not intended for use in humans, drugs, cosmetics, or consumer products.

Properties

IUPAC Name

ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
Source PubChem
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InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKWPANDLYARQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654111
Record name Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
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Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

886362-69-2
Record name Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
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Record name Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
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Record name 886362-69-2
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Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 886362-69-2

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester is a fluorinated indole derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of a fluorine atom at the 6-position of the indole ring can profoundly influence the molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this versatile building block for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.

PropertyValueSource
CAS Number 886362-69-2Commercial Suppliers
Molecular Formula C₁₂H₁₂FNO₂Calculated
Molecular Weight 221.23 g/mol Calculated
Appearance White to off-white solidCommercial Suppliers
Melting Point Not consistently reported-
Boiling Point 347.6 °C at 760 mmHgPredicted
Flash Point 164 °CPredicted
Solubility Soluble in common organic solvents such as DMSO and methanol.General knowledge

Synthesis of this compound

The most probable and widely applicable method for the synthesis of 2-methylindole-3-carboxylic acid esters is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or β-ketoester.[1][2]

Plausible Synthetic Pathway: Fischer Indole Synthesis

The synthesis of this compound would likely proceed via the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst.

Overall Reaction:

Fischer Indole Synthesis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Plus1 + 4-Fluorophenylhydrazine->Plus1 Ethyl_acetoacetate Ethyl acetoacetate Intermediate_Hydrazone Intermediate Hydrazone Ethyl_acetoacetate->Intermediate_Hydrazone H+ Product 6-Fluoro-2-methylindole- 3-carboxylic acid ethyl ester Intermediate_Hydrazone->Product Heat, H+ Plus2 + NH3 Product->Plus2 Plus1->Ethyl_acetoacetate

Figure 1: Plausible Fischer indole synthesis pathway.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Fischer indole synthesis methodologies. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

  • 4-fluorophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Anhydrous ethanol

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Once hydrazone formation is complete, the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a portion of PPA) is carefully added to the reaction mixture. The mixture is then heated to reflux (typically 80-120 °C) for several hours. The progress of the cyclization should be monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is removed in vacuo to yield the crude product. Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality in Experimental Choices:
  • Choice of Acid Catalyst: Strong Brønsted acids like sulfuric acid or Lewis acids are essential to catalyze the[3][3]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis.[4] Polyphosphoric acid is often used as both a catalyst and a solvent at elevated temperatures.

  • Reaction Temperature: The cyclization step typically requires heating to overcome the activation energy of the rearrangement and subsequent aromatization steps.

  • Purification Method: Column chromatography is a standard and effective method for separating the desired indole product from any unreacted starting materials, by-products, or residual catalyst.

Characterization and Quality Control

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • NH Proton: A broad singlet in the region of 8.0-9.0 ppm.

  • Aromatic Protons: Signals corresponding to the protons on the fluorinated benzene ring, likely appearing as complex multiplets between 7.0-7.8 ppm. The fluorine atom will cause characteristic splitting patterns.

  • Ethyl Ester Protons: A quartet around 4.3 ppm (OCH₂) and a triplet around 1.4 ppm (CH₃).

  • Methyl Protons: A singlet around 2.5 ppm for the methyl group at the 2-position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal around 165 ppm for the ester carbonyl group.

  • Aromatic and Indole Ring Carbons: A series of signals in the aromatic region (100-140 ppm). The carbon atom attached to the fluorine will show a large coupling constant (¹JCF).

  • Ethyl Ester Carbons: Signals around 60 ppm (OCH₂) and 14 ppm (CH₃).

  • Methyl Carbon: A signal around 12-15 ppm for the methyl group at the 2-position.

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): A rapid and effective method to monitor reaction progress and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. The indole nucleus is a common motif in many biologically active compounds, and the introduction of fluorine can enhance drug-like properties.

Role of the Fluoroindole Scaffold
  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the drug molecule.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Interactions: The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Therapeutic Areas of Interest

Indole derivatives have shown promise in a wide range of therapeutic areas. The this compound core can be elaborated to synthesize compounds with potential activity as:

  • Antiviral Agents: The indole scaffold is present in several antiviral drugs. Derivatives of indole-3-carboxylic acids have been investigated as inhibitors of the Hepatitis C virus (HCV).[5][6]

  • Anticancer Agents: The indole nucleus is a key component of many anticancer drugs, including vinca alkaloids. Substituted indoles can act as kinase inhibitors, which are a major class of cancer therapeutics.

  • Kinase Inhibitors: The indole ring can serve as a scaffold for designing inhibitors of various protein kinases, which are often dysregulated in cancer and other diseases.

Synthetic Workflow for Drug Candidate Synthesis:

Drug_Discovery_Workflow A 6-Fluoro-2-methylindole- 3-carboxylic acid ethyl ester B Hydrolysis to Carboxylic Acid A->B D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) A->D C Amide Coupling with Bioactive Amine Fragments B->C E Library of Novel Drug Candidates C->E D->E F Biological Screening (e.g., Kinase Assays, Antiviral Assays) E->F G Lead Optimization F->G

Figure 2: General workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its synthesis, primarily through the Fischer indole reaction, provides a reliable route to this important intermediate. The strategic incorporation of a fluorine atom imparts unique properties that can be exploited to develop novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry.

References

  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34225-34266. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. [Link]

  • Tantak, M. P., & Kumar, D. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(21), 5038. [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Wikipedia contributors. (2023, December 12). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Podolsky, A., et al. (2020). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fig. S24 13 C NMR spectrum of ethyl 6-fluoro-1H-indene-2-carboxylate (6l). [Link]

  • Sellitto, G., Faruolo, A., de Caprariis, P., Altamura, S., Paonessa, G., & Ciliberto, G. (2010). Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro. Bioorganic & medicinal chemistry, 18(16), 6143–6148. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Andi, B., Kumaran, D., Kreitler, D. F., et al. (2022). Hepatitis C virus NS3/4A inhibitors and other drug-like compounds as covalent binders of SARS-CoV-2 main protease. Scientific reports, 12(1), 11131. [Link]

  • Mohideen, M., Kamaruzaman, N. A., Rosli, M. M., Mordi, M. N., & Mansor, S. M. (2017). Synthesis, crystal structure, and biological evaluation of ethyl 9-(2-fluorobenzyl)-1-phenyl-9 h-pyrido[3,4-b]indole-3-carboxylate as anticancer agent. Figshare. [Link]

  • Patent EP1829872B1. (2010). Processes for production of indole compounds.

Sources

The Therapeutic Potential of 6-Fluoro-2-Methylindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 6-Fluoro-2-Methylindole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. Strategic modification of this core can significantly enhance pharmacological properties. The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position of the indole ring creates the 6-fluoro-2-methylindole moiety, a scaffold with compelling potential for the development of novel therapeutics. This guide provides an in-depth technical overview of the burgeoning therapeutic applications of 6-fluoro-2-methylindole derivatives, focusing on their design, synthesis, and biological evaluation in key disease areas.

The incorporation of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's physicochemical properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving blood-brain barrier penetration—a critical attribute for neurological drug candidates. The 2-methyl group can provide steric hindrance, influencing binding selectivity and protecting the indole ring from metabolic degradation. Consequently, 6-fluoro-2-methylindole serves as a valuable starting point for the synthesis of compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.[1][2] This guide will delve into specific examples of how this versatile scaffold is being leveraged to create next-generation therapeutic agents.

Anticancer Applications: Targeting Drug-Resistant Tumors

A significant area of investigation for fluorinated indole derivatives is in the development of novel anticancer agents, particularly those effective against drug-resistant cancers. While direct therapeutic applications of 6-fluoro-2-methylindole are still emerging, the closely related 6-fluoroindole core has shown considerable promise.

Case Study: Indole-Chalcone Derivatives as Microtubule Targeting Agents

Recent research has highlighted the potent cytotoxic activity of indole-chalcone derivatives against metastatic colorectal cancer (mCRC), including cell lines resistant to the standard chemotherapeutic agent oxaliplatin. One such derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , demonstrates the therapeutic potential of the 6-fluoroindole scaffold. This compound has been shown to target microtubules, crucial components of the cytoskeleton involved in cell division.

Mechanism of Action: By interacting with microtubules, this class of compounds disrupts their dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis (programmed cell death). This mechanism is particularly relevant for overcoming resistance to other chemotherapeutic agents.

Neurological and Psychiatric Disorders: Modulating Key CNS Targets

The 6-fluoro-2-methylindole scaffold is a key intermediate in the synthesis of pharmaceutical compounds targeting neurological and psychiatric conditions.[2] The fluorine atom's ability to enhance blood-brain barrier penetration makes this scaffold particularly attractive for developing drugs that act on the central nervous system (CNS).

Potential as 5-HT6 Receptor Antagonists for Cognitive Enhancement

The serotonin 5-HT6 receptor is a promising target for the treatment of cognitive deficits in neurodegenerative diseases such as Alzheimer's disease. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are critical for learning and memory. While specific 6-fluoro-2-methylindole derivatives as 5-HT6 antagonists are under investigation, the broader class of fluorinated indoles has been a focus of significant research in this area. The structural features of 6-fluoro-2-methylindole make it an ideal starting point for the design of novel, potent, and selective 5-HT6 receptor antagonists.

Antifungal and Anticonvulsant Potential: An Emerging Frontier

Preliminary studies have suggested that derivatives of 6-fluoro-2-methyl-1H-indole hold promise in the development of antifungal and anticonvulsant agents.[1] The unique electronic properties conferred by the fluorine and methyl substitutions may lead to novel mechanisms of action against fungal pathogens and neuronal hyperexcitability. Further research is warranted to explore these potential applications and identify lead compounds for preclinical development.

Experimental Protocols

Synthesis of 6-Fluoro-2-Methylindole

The parent scaffold, 6-fluoro-2-methylindole, can be synthesized through various established methods, including the Fischer indole synthesis and palladium-catalyzed reactions.[1] A common laboratory-scale synthesis is outlined below.

Protocol: Reductive Cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one

  • Reaction Setup: In a 100 mL stainless steel autoclave, add 1.0 g (5.1 mmol) of 1-(4-fluoro-2-nitrophenyl)propan-2-one, 130 mg (4 mol%) of triruthenium carbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene.[3][4]

  • Inert Atmosphere: Purge the autoclave with nitrogen gas to establish an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture under nitrogen protection. The specific temperature and time will depend on the catalyst system and can be optimized.

  • Monitoring: Monitor the reaction progress by high-performance liquid chromatography (HPLC) until complete conversion of the starting material is observed.[3][4]

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 6-fluoro-2-methylindole as a white to yellow solid.[3][4]

This protocol provides a general guideline. Specific reaction conditions may need to be optimized.

Data Presentation

Table 1: Physicochemical Properties of 6-Fluoro-2-Methylindole

PropertyValueReference
CAS Number40311-13-5[2]
Molecular FormulaC₉H₈FN[5]
Molecular Weight149.16 g/mol [5]
Melting Point100 °C[3][4]
Boiling Point269 °C[3][4]
AppearanceWhite to yellow solid[3][4]

Visualizations

Diagram 1: General Synthetic Strategy for 6-Fluoro-2-Methylindole Derivatives

G A 6-Fluoro-2-Methylindole B Functionalization at N1 (Alkylation, Acylation) A->B C Functionalization at C3 (Vilsmeier-Haack, Friedel-Crafts) A->C D Therapeutically Active Derivatives B->D C->D

Caption: Synthetic pathways to diversify the 6-fluoro-2-methylindole scaffold.

Diagram 2: Proposed Mechanism of Action for Anticancer Indole-Chalcones

G A Indole-Chalcone Derivative (e.g., containing 6-fluoroindole) B Microtubule Binding A->B Inhibits polymerization C Disruption of Microtubule Dynamics B->C D G2/M Phase Cell Cycle Arrest C->D E Apoptosis D->E Programmed Cell Death

Caption: Microtubule disruption by indole-chalcones leading to cancer cell death.

Conclusion and Future Directions

The 6-fluoro-2-methylindole scaffold represents a promising starting point for the development of novel therapeutics with diverse applications. The strategic incorporation of fluorine and a methyl group offers significant advantages in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. While research into the specific therapeutic applications of 6-fluoro-2-methylindole derivatives is still in its early stages, the demonstrated success of the broader class of fluorinated indoles in oncology and neuroscience provides a strong rationale for continued investigation.

Future research should focus on the synthesis and biological evaluation of diverse libraries of 6-fluoro-2-methylindole derivatives. High-throughput screening against a range of biological targets, coupled with structure-activity relationship (SAR) studies, will be crucial for identifying lead compounds for further development. The exploration of this scaffold's potential in treating infectious diseases, inflammatory conditions, and metabolic disorders also warrants attention. As our understanding of the unique properties of fluorinated organic molecules grows, the therapeutic potential of 6-fluoro-2-methylindole derivatives is poised to make a significant impact on modern drug discovery.

References

  • LookChem. (n.d.). 6-fluoro-2-methyl-1H-indole. Available at: [Link]

  • Potapov, V. A., Novokshonova, I. A., Musalov, M. V., Amosova, S. V., & Rakitin, O. A. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889. Available at: [Link]

  • Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Elmaaty, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl).
  • Google Patents. (n.d.). US7256209B2 - Pyrazole derivatives and diabetic medicine containing them.
  • Singh, U. P., & Bhat, H. R. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(15), 4935. Available at: [Link]

  • Google Patents. (n.d.). US8993640B2 - 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof. Available at: ents.google.

Sources

Chemical structure and molecular weight of 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-2-methylindole-3-carboxylic Acid Ethyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core chemical and physical properties, including its structure and molecular weight. Furthermore, this guide will detail established synthetic routes, drawing from analogous indole syntheses, and discuss the compound's emerging applications as a crucial building block in the development of novel therapeutic agents and functional materials. The information is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active compounds, including neurotransmitters (e.g., serotonin), hormones (e.g., melatonin), and numerous pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal foundation for designing molecules that can effectively interact with biological targets. The strategic functionalization of the indole core, such as the introduction of a fluorine atom at the 6-position and a carboxyester group at the 3-position, as seen in this compound, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

Chemical Properties and Structure

The precise chemical identity of a compound is fundamental to its application in research and development. This section outlines the key identifiers and properties of this compound.

Chemical Structure and Identifiers

The structure consists of a bicyclic indole core, with a fluorine atom at the C6 position, a methyl group at the C2 position, and an ethyl carboxylate group at the C3 position.

  • IUPAC Name: Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate

  • CAS Number: 886362-69-2

  • Molecular Formula: C₁₂H₁₂FNO₂[1][2]

  • SMILES Code: O=C(C1=C(C)NC2=C1C=CC(F)=C2)OCC[1]

  • InChI Key: GOKWPANDLYARQA-UHFFFAOYSA-N

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Weight 221.23 g/mol [1][2]
Physical Form White to Yellow Solid
Purity ≥ 97%[3]
Boiling Point 347.6°C at 760 mmHg[3]
Flash Point 164°C[3]
Refractive Index 1.591[3]
Storage Temperature 2-8°C, Sealed in dry conditions[1]

Synthesis and Mechanistic Considerations

While specific, detailed peer-reviewed syntheses for this compound are not extensively documented in the provided search results, its structure lends itself to well-established methods for indole synthesis, most notably the Fischer indole synthesis.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. The likely pathway for this compound would involve the reaction of a (4-fluorophenyl)hydrazine with ethyl 2-oxobutanoate (ethyl acetoacetate analog) under acidic conditions.

Conceptual Experimental Protocol:

  • Hydrazone Formation: (4-Fluorophenyl)hydrazine hydrochloride is reacted with ethyl 2-oxobutanoate in a suitable solvent like ethanol. A catalytic amount of acid (e.g., acetic acid) is typically added to facilitate the condensation reaction, leading to the formation of the corresponding hydrazone intermediate.

  • Indolization (Cyclization and Rearrangement): The formed hydrazone is then subjected to cyclization under stronger acidic conditions. A Lewis acid catalyst such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA) is heated with the hydrazone. This step initiates a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia, to form the final indole ring system.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized. The crude product is typically extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Final purification is achieved through recrystallization or column chromatography to yield the pure this compound.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid is crucial for both the initial hydrazone formation and the subsequent cyclization. The choice of acid and reaction temperature can significantly influence the reaction rate and yield.

  • Solvent: Ethanol is a common choice for the initial step due to its ability to dissolve the reactants and its relatively high boiling point.

  • Purification: Recrystallization is effective for obtaining highly pure crystalline solids, while column chromatography is used to separate the product from any soluble impurities or side products.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the proposed Fischer indole synthesis for the target compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps A 4-Fluorophenyl)hydrazine C Step 1: Hydrazone Formation (Solvent: Ethanol, Acid Catalyst) A->C B Ethyl 2-oxobutanoate B->C D Step 2: Indolization (Lewis/Brønsted Acid, Heat) C->D Intermediate Hydrazone E Step 3: Work-up & Purification (Extraction, Chromatography) D->E Crude Product F Final Product: Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate E->F

Caption: A logical workflow for the synthesis of the target indole derivative.

Applications in Research and Drug Development

Indole-3-carboxylic acid esters are valuable intermediates in organic synthesis. The presence of the reactive ester group allows for further chemical modifications, making them versatile building blocks.

Role as a Key Intermediate

The ethyl ester group at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative can then be coupled with various amines to form amides, a common functional group in many pharmaceutical agents. This process, known as amide bond formation, is a cornerstone of medicinal chemistry.

Example Protocol: Ester Hydrolysis

  • Dissolution: Dissolve this compound in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture and carefully acidify it with a dilute acid (e.g., 1M HCl) until the pH is acidic. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: The solid carboxylic acid can be collected by filtration, washed with cold water to remove residual salts, and dried under vacuum.

Potential Therapeutic Applications

While specific biological activities for this exact compound are not detailed in the initial search, its structural motifs are present in molecules with known therapeutic effects. For instance, fluorinated indoles are investigated for their potential as:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme.

  • Antiviral Agents: Indole derivatives have shown promise in inhibiting viral replication.

  • Antimicrobial and Anticancer Agents: The indole nucleus is a common feature in compounds screened for these activities.

The combination of the 2-methyl group, the 3-ester, and the 6-fluoro substitution provides a unique electronic and steric profile that can be exploited by medicinal chemists to design new drug candidates with improved efficacy and safety profiles.

Safety and Handling

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H317: May cause an allergic skin reaction

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The signal word is "Warning"[1]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined chemical structure and physicochemical properties, combined with its accessibility through established synthetic routes like the Fischer indole synthesis, make it an attractive starting material for the development of more complex molecules. The strategic placement of the fluoro, methyl, and ethyl carboxylate groups offers multiple avenues for chemical modification, paving the way for the creation of novel compounds with tailored biological activities for drug discovery and unique properties for materials science applications.

References

  • Chem-Supply. This compound. Available from: [Link]

Sources

A Comprehensive Technical Guide to 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Indole Scaffold

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester, with the CAS number 886362-69-2, is a fluorinated derivative of the indole scaffold. The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom at the 6-position of the indole ring can significantly modulate the compound's physicochemical and biological properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic profiles, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.

Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Consequently, this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties and Commercial Availability

This section provides a summary of the key physicochemical properties of this compound and a comparative overview of its commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 886362-69-2[1][2][3]
Molecular Formula C₁₂H₁₂FNO₂[1][2][3]
Molecular Weight 221.23 g/mol [1][3]
Appearance White to Yellow Solid[3]
Purity ≥97%[2][3]
Boiling Point 347.6°C at 760 mmHg[2]
Flash Point 164°C[2]
Refractive Index 1.591[2]
Storage 2-8°C, Sealed in dry conditions[1][3]

Table 2: Commercial Suppliers and Specifications

SupplierProduct NumberPurityAdditional Information
Sigma-Aldrich ATE01441663397%Synonym: ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate.[3]
BLD Pharm BD00786756Not SpecifiedProvides safety and hazard information.[1]
AstaTech, Inc. ATE01441663397%Available through distributors like Sigma-Aldrich.[3]
Alchem Pharmtech, Inc. Not SpecifiedNot SpecifiedLists the compound in their product catalog.[4]
Shijiazhuang Guizheng Trade Co., Ltd. Not Specified97%Provides some physical property data.[2]

Note: Purity levels and available specifications may vary by batch and supplier. It is recommended to request a certificate of analysis for lot-specific data.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a multi-step process. One of the most common and versatile methods for constructing the indole core is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derivative.

A plausible synthetic route, based on established indole synthesis methodologies, is outlined below. This protocol is provided as an illustrative example and may require optimization based on laboratory conditions and available starting materials.

Illustrative Synthetic Protocol: Fischer Indole Synthesis

This protocol describes a potential pathway for the synthesis of the target compound.

Step 1: Formation of the Phenylhydrazone

  • Dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

  • Add a base, for example, sodium acetate, to neutralize the hydrochloride and liberate the free hydrazine.

  • To this solution, add ethyl 2-oxobutanoate (ethyl acetylpyruvate) dropwise while maintaining the temperature at 0-5°C with an ice bath.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting phenylhydrazone may precipitate from the solution or can be isolated by extraction after removing the solvent.

Step 2: Acid-Catalyzed Cyclization

  • Suspend the isolated phenylhydrazone in a suitable acidic medium. A mixture of a protic acid like sulfuric acid or polyphosphoric acid in a solvent such as ethanol or acetic acid is commonly used.

  • Heat the reaction mixture to reflux (typically 80-120°C) for several hours. The progress of the cyclization should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The crude product will precipitate and can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Below is a conceptual workflow of the Fischer indole synthesis for the target molecule.

Fischer_Indole_Synthesis cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Cyclization 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Phenylhydrazone Phenylhydrazone 4-Fluorophenylhydrazine->Phenylhydrazone Reaction Ethyl_2-oxobutanoate Ethyl 2-oxobutanoate Ethyl_2-oxobutanoate->Phenylhydrazone Reaction Cyclization Cyclization Phenylhydrazone->Cyclization Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Cyclization Target_Molecule 6-Fluoro-2-methylindole- 3-carboxylic acid ethyl ester Cyclization->Target_Molecule

Caption: Conceptual workflow of the Fischer indole synthesis.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • δ 8.2-8.5 (s, 1H): NH proton of the indole ring.

  • δ 7.5-7.7 (dd, 1H): Aromatic proton at the 4-position of the indole ring.

  • δ 7.0-7.2 (m, 2H): Aromatic protons at the 5 and 7-positions of the indole ring.

  • δ 4.3-4.5 (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester group.

  • δ 2.6-2.8 (s, 3H): Methyl protons (-CH₃) at the 2-position of the indole ring.

  • δ 1.3-1.5 (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester group.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

  • δ 165-168: Carbonyl carbon of the ethyl ester group.

  • δ 157-160 (d, J ≈ 240 Hz): Fluorine-bearing carbon at the 6-position.

  • δ 135-138: Quaternary carbon at the 7a-position.

  • δ 130-133: Quaternary carbon at the 2-position.

  • δ 120-125: Aromatic carbons.

  • δ 110-115: Aromatic carbons.

  • δ 100-105: Quaternary carbon at the 3-position.

  • δ 60-62: Methylene carbon (-OCH₂CH₃) of the ethyl ester group.

  • δ 14-16: Methyl carbon (-CH₃) at the 2-position and methyl carbon (-OCH₂CH₃) of the ethyl ester group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide array of biologically active molecules. The ester functional group at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The indole nitrogen can also be alkylated or arylated to introduce further diversity.

This compound is a valuable precursor for the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature an indole core, and the specific substitution pattern of this molecule can be exploited to achieve selectivity for particular kinase targets.

  • Antiviral Agents: Indole derivatives have shown promise as antiviral agents, and this fluorinated analog can be used to synthesize novel compounds with improved antiviral activity and pharmacokinetic properties.

  • Anticancer Agents: The indole scaffold is present in several anticancer drugs. This building block can be used in the synthesis of new compounds that target various aspects of cancer cell biology.

The workflow for utilizing this compound in a drug discovery program is depicted below.

Drug_Discovery_Workflow Start 6-Fluoro-2-methylindole-3- carboxylic acid ethyl ester Hydrolysis Ester Hydrolysis Start->Hydrolysis Carboxylic_Acid 6-Fluoro-2-methylindole- 3-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling with Diverse Amines Carboxylic_Acid->Amide_Coupling Library_Synthesis Library of Amide Derivatives Amide_Coupling->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assays) Library_Synthesis->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Drug discovery workflow utilizing the target molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[3]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and researchers in drug discovery. Its fluorinated indole scaffold offers unique opportunities to fine-tune the properties of lead compounds. This guide has provided a comprehensive overview of its properties, availability, synthesis, and applications, serving as a foundational resource for its effective utilization in the laboratory.

References

  • LookChem. This compound 886362-69-2 Purity 97% China. [Link]

  • Chemsrc. This compound. [Link]

  • ResearchGate. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. [Link]

  • ResearchGate. Fig. S24 13 C NMR spectrum of ethyl 6-fluoro-1H-indene-2-carboxylate (6l). [Link]

  • ResearchGate. Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate | Request PDF. [Link]

  • Axalta Coating Systems. SAFETY DATA SHEET Section 1. Identification Section 2. Hazards identification. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Synlett. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • PMC - NIH. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Fischer Indole Synthesis of Ethyl 6-Fluoro-2-methylindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The targeted synthesis of substituted indoles, such as ethyl 6-fluoro-2-methylindole-3-carboxylate, is of paramount importance for the development of novel therapeutics. The fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, while the 2-methyl and 3-ethoxycarbonyl groups provide crucial handles for further chemical modification. This document provides a comprehensive, field-proven protocol for the synthesis of ethyl 6-fluoro-2-methylindole-3-carboxylate via the classic Fischer indole synthesis, a reliable and widely utilized method for constructing the indole ring system.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis, first described by Emil Fischer in 1883, is a chemical reaction that produces the indole ring from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][3] The reaction proceeds through a series of well-established steps, which are crucial to understand for troubleshooting and optimization.

The key steps of the mechanism are:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone.

  • Tautomerization: The hydrazone then tautomerizes to its enamine isomer.

  • [4][4]-Sigmatropic Rearrangement: The enamine undergoes a[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

  • Aromatization and Cyclization: The subsequent loss of a proton leads to an aromatic intermediate which then undergoes an intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring.

A variety of Brønsted and Lewis acids can be employed as catalysts, with polyphosphoric acid (PPA) being a common and effective choice for this transformation due to its strong dehydrating and acidic properties.[1][3]

Experimental Protocol

This protocol details the synthesis of ethyl 6-fluoro-2-methylindole-3-carboxylate from 4-fluorophenylhydrazine hydrochloride and ethyl 2-oxobutanoate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Fluorophenylhydrazine hydrochloride162.595.00 g30.75Starting material.
Ethyl 2-oxobutanoate130.144.42 g (4.25 mL)34.0Starting material.
Polyphosphoric acid (PPA)-~25 g-Catalyst and solvent.
Ethanol (absolute)46.07As needed-Solvent for hydrazone formation and recrystallization.
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization.
Ethyl acetate (EtOAc)88.11As needed-Extraction solvent.
Brine (saturated NaCl solution)-As needed-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Synthesis Workflow
Figure 1: Overall workflow for the synthesis of ethyl 6-fluoro-2-methylindole-3-carboxylate.
Step-by-Step Procedure

Part 1: Hydrazone Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (5.00 g, 30.75 mmol) and absolute ethanol (30 mL).

  • Stir the suspension at room temperature.

  • Slowly add ethyl 2-oxobutanoate (4.42 g, 4.25 mL, 34.0 mmol) to the mixture.

  • Continue stirring at room temperature for 1 hour. The formation of the hydrazone may be observed as a change in color or the formation of a precipitate. The reaction can be monitored by Thin Layer Chromatography (TLC).

Part 2: Fischer Indole Synthesis (Cyclization)

  • In a separate 250 mL round-bottom flask, pre-heat polyphosphoric acid (~25 g) to 80-90 °C with stirring.

  • Carefully and in portions, add the hydrazone mixture from Part 1 to the hot polyphosphoric acid. Caution: This addition can be exothermic.

  • After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. The reaction progress should be monitored by TLC.

Part 3: Work-up and Isolation

  • Allow the reaction mixture to cool to approximately 60-70 °C.

  • Carefully pour the warm reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Vigorous gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part 4: Purification

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add water dropwise until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Safety Precautions

  • 4-Fluorophenylhydrazine hydrochloride: This compound is toxic and a potential carcinogen.[5] It can cause skin and eye irritation.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.[7][8]

  • Polyphosphoric acid: PPA is corrosive and can cause severe burns upon contact with skin and eyes.[9][10][11][12][13] Wear appropriate PPE and handle with care.[9][10][13] Spills should be neutralized with a suitable agent like sodium bicarbonate.[9]

  • General Precautions: The reaction should be carried out in a well-ventilated fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[8][9][10]

Expected Results and Characterization

The final product, ethyl 6-fluoro-2-methylindole-3-carboxylate, is expected to be a crystalline solid. The yield can vary but should be in the range of 60-80% based on similar syntheses.

Characterization:

  • Melting Point: Determination of the melting point can be used as an initial assessment of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete hydrazone formation.Increase the reaction time for hydrazone formation or add a catalytic amount of acetic acid.
Incomplete cyclization.Increase the reaction temperature or time for the cyclization step. Ensure the PPA is sufficiently hot before adding the hydrazone.
Dark, Tarry Product Reaction temperature too high.Carefully control the reaction temperature during the cyclization step.
Prolonged reaction time.Monitor the reaction by TLC and stop when the starting material is consumed.
Product does not precipitate upon quenching Product is soluble in the acidic aqueous layer.Ensure complete neutralization with NaHCO₃. Extract with a larger volume or a different organic solvent.

Conclusion

The Fischer indole synthesis is a robust and versatile method for the preparation of substituted indoles. This detailed protocol for the synthesis of ethyl 6-fluoro-2-methylindole-3-carboxylate provides a solid foundation for researchers in organic and medicinal chemistry. By understanding the underlying principles and adhering to the outlined procedures and safety precautions, a successful synthesis of this valuable indole derivative can be achieved.

References

  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. DOI: 10.15227/orgsyn.056.0072.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate.
  • ResearchGate. (2016). Fischer Indole Synthesis.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Fluorophenylhydrazine hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid.
  • Fisher Scientific. (n.d.). Polyphosphoric acid - SAFETY DATA SHEET.
  • ScienceDirect. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride.
  • ResearchGate. (2025). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate.
  • ChemicalRegister. (n.d.). Ethyl 6-Fluoro-1-hydroxy-2-methyl-indole-3-carboxylate (CAS No. 1086398-59-5) Suppliers.
  • ECHEMI. (n.d.). (4-Fluorophenyl)hydrazine hydrochloride SDS, 823-85-8 Safety Data Sheets.
  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Polyphosphoric Acid.
  • Sigma-Aldrich. (n.d.). 4-Fluorophenylhydrazine 97 823-85-8.
  • MilliporeSigma. (n.d.). 110450 - Polyphosphoric acid - Safety Data Sheet.
  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • CDH Fine Chemical. (n.d.). Polyphosphoric Acid CAS No 8017-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemchart. (n.d.). ethyl 2-oxobutanoate (15933-07-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
  • CymitQuimica. (n.d.). CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride.

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Application Notes and Protocols: Recrystallization of 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity in Drug Discovery

In the landscape of modern drug development, the synthesis of novel molecular entities is but the first step. The journey from a promising compound to a viable therapeutic candidate is paved with rigorous purification and characterization. Intermediates such as 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester, a key building block in the synthesis of various bioactive molecules, are no exception. The presence of impurities, even in trace amounts, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and ultimately, the failure of a drug candidate. Recrystallization, a time-honored yet powerful technique, remains a cornerstone of purification in both academic and industrial settings.[1] This application note provides a detailed protocol for the recrystallization of this compound, grounded in the principles of solubility and crystal lattice formation, to achieve the high purity required for downstream applications.

The fundamental principle of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or sparingly soluble at all temperatures, allowing for their removal via hot filtration. The selection of an appropriate solvent is therefore the most critical step in developing a robust recrystallization protocol. For indole derivatives, particularly esters, alcohols such as ethanol and methanol are often excellent starting points due to their polarity and ability to form hydrogen bonds.[2][3]

Solvent Selection: A Rationale Based on Structural Analogs

  • Ethanol: A proven solvent for the recrystallization of a closely related compound, ethyl 2-methyl-3-methylthioindole-5-carboxylate, which was successfully purified from absolute ethanol.[2] Furthermore, ethyl 2-methyl-1H-indole-3-carboxylate has also been recrystallized from ethanol.[3] The polarity of ethanol is well-suited for the indole core and the ethyl ester functional group.

  • Methanol: Crystals of 6-fluoro-1H-indole-3-carboxylic acid have been successfully obtained through slow evaporation from a methanol solution, indicating its suitability for fluorinated indole scaffolds.[4]

  • Hexane/Ethanol Mixture: For compounds that are either too soluble or not soluble enough in a single solvent, a binary solvent system can be employed. A polar solvent like ethanol can be used to dissolve the compound, followed by the addition of a less polar "anti-solvent" like hexane to induce precipitation. This technique is effective for a wide range of organic compounds.[5][6]

Based on this analysis, absolute ethanol is the primary recommended solvent for this protocol due to its demonstrated success with highly analogous indole esters.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended recrystallization protocol.

ParameterValueRationale/Justification
Starting MaterialCrude this compoundAssumed to be the product of a synthesis reaction.
Recrystallization SolventAbsolute EthanolProven efficacy with structurally similar indole esters.[2][3]
Solvent to Solute RatioApprox. 2.5 mL of Ethanol per 1 g of crude productBased on the ratio used for a similar compound (5 mL per 2 g).[2] This may need to be optimized.
Dissolution TemperatureBoiling point of Ethanol (~78 °C)To ensure complete dissolution of the target compound.
Cooling ProtocolSlow cooling to room temperature, followed by 0-5 °CPromotes the formation of large, pure crystals and maximizes yield.
Expected Purity>98%Typical purity achieved through a single recrystallization.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The visual cues at each step, such as complete dissolution and the appearance of crystals, confirm the proper execution of the procedure.

Materials and Equipment:

  • Crude this compound

  • Absolute Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Vacuum source

Safety Precautions:

  • Always work in a well-ventilated fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ethanol is flammable; keep it away from open flames and sparks.

  • Handle hot glassware with appropriate clamps or tongs.

  • Consult the Safety Data Sheet (SDS) for all chemicals used. While a specific SDS for the target compound is not available, general precautions for indole derivatives and fluoro-organic compounds should be observed.[7]

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add absolute ethanol in a ratio of approximately 2.5 mL for every 1 gram of crude material.[2]

    • Attach a condenser to the flask to prevent solvent evaporation.

    • Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux and all of the solid has dissolved. Causality Note: Heating increases the kinetic energy of the solvent molecules, allowing them to overcome the crystal lattice energy of the solid, leading to dissolution.

    • If the solid does not completely dissolve, add small additional portions of ethanol until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem) on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. Trustworthiness Note: This step ensures that any impurities that are insoluble in the hot solvent are removed, leading to a higher purity final product.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period. Expertise Note: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within the crystal lattice and leads to the formation of small, impure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product. A temperature of 0-5 °C is ideal.[2]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold absolute ethanol. Causality Note: The cold solvent will wash away any residual mother liquor containing dissolved impurities without dissolving a significant amount of the product crystals.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals to a constant weight, either by air drying in a fume hood or in a vacuum oven at a low temperature (e.g., 40-50 °C). Self-Validation: The final product should be a crystalline solid. A melting point analysis should be performed and compared to the literature value to confirm purity.

Visualizing the Workflow

The following diagram illustrates the logical flow of the recrystallization procedure.

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Hot Ethanol start->dissolve Add ~2.5 mL/g hot_filt Hot Filtration (Optional) dissolve->hot_filt If insoluble impurities exist cool Slow Cooling to RT dissolve->cool If no insoluble impurities hot_filt->cool chill Chill in Ice Bath cool->chill vac_filt Vacuum Filtration chill->vac_filt wash Wash with Cold Ethanol vac_filt->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization workflow for this compound.

Troubleshooting and Expert Insights

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too rapidly or using an inappropriate solvent. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.

  • Low Recovery: A low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough. The solvent-to-solute ratio can be optimized in subsequent runs to improve the yield.

  • Colored Impurities: If the final product is colored, it may be necessary to add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the target compound.

By following this detailed protocol and understanding the scientific principles behind each step, researchers can confidently and reproducibly purify this compound to the high standard required for advanced research and development.

References

  • CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid. PMC - NIH. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • Electrosynthesis of fluorinated indole derivatives. ResearchGate. [Link]

  • Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recrystallization and Crystallization. [Link]

  • Crystallization Solvents.pdf. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

  • Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. OUCI. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

Sources

Characterization of 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-fluoro-2-methylindole-3-carboxylic acid ethyl ester is a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a common motif in pharmacologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive guide to the structural characterization of this compound using modern analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The methodologies detailed herein are designed to provide unambiguous structural confirmation and are applicable to researchers engaged in the synthesis and analysis of novel heterocyclic compounds. We will delve into the rationale behind the selection of specific analytical techniques and provide detailed, step-by-step protocols for sample preparation and data acquisition. Furthermore, we will present an in-depth analysis of the expected spectral data, supported by established principles of NMR and mass spectrometry.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is paramount for interpreting spectral data. Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₂FNO₂
Molecular Weight 221.23 g/mol
CAS Number 886362-69-2
Appearance White to yellow solid

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the comprehensive characterization of this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is recommended.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for preparing a sample of the target compound for NMR analysis.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.[1][3] For this application note, we will consider CDCl₃.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used.[3] Often, the residual proton signal of the deuterated solvent is sufficient for referencing ¹H NMR spectra.

  • Labeling: Clearly label the NMR tube with the sample identification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (indole)~8.1br s-
H-4~7.8ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.0
H-7~7.2ddJ(H,H) ≈ 2.5, J(H,F) ≈ 9.0
H-5~7.0dddJ(H,H) ≈ 8.5, J(H,H) ≈ 2.5, J(H,F) ≈ 9.5
O-CH₂-CH₃~4.3qJ(H,H) ≈ 7.1
C-CH₃~2.6s-
O-CH₂-CH₃~1.4tJ(H,H) ≈ 7.1

Rationale for Predictions: The chemical shifts are estimated based on data for similar indole esters.[5][6][7] The broad singlet for the NH proton is characteristic of indole amines. The aromatic protons will exhibit splitting due to both proton-proton and proton-fluorine couplings. The ethyl ester protons will show a characteristic quartet and triplet pattern. The methyl group at the 2-position is expected to be a singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The presence of fluorine will lead to through-bond C-F couplings, which provide valuable structural information.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C=O~165s-
C-6~159d¹J(C,F) ≈ 240
C-2~140s-
C-7a~135d³J(C,F) ≈ 10
C-3a~125d³J(C,F) ≈ 5
C-4~122d⁴J(C,F) ≈ 3
C-7~112d²J(C,F) ≈ 25
C-5~110d²J(C,F) ≈ 25
C-3~105s-
O-CH₂-CH₃~60s-
O-CH₂-CH₃~14s-
C-CH₃~13s-

Rationale for Predictions: The chemical shifts are estimated based on known data for indole derivatives and the expected influence of the fluorine substituent.[5][8] The large one-bond coupling constant (¹J(C,F)) is characteristic for a fluorine attached directly to an aromatic carbon.[9] The smaller two- and three-bond couplings are also diagnostic.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides a direct observation of the fluorine atom's environment and is highly sensitive to structural changes.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C6-F~ -120dddJ(F,H5) ≈ 9.5, J(F,H7) ≈ 9.0, J(F,H4) ≈ 5.0

Rationale for Predictions: The chemical shift is estimated based on typical values for fluoroaromatic compounds, referenced to CFCl₃.[10] The multiplicity arises from coupling to the neighboring aromatic protons.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.

Experimental Protocol: ESI-HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[11]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.[11] The acid promotes protonation.

  • Instrument Parameters: Infuse the sample into the ESI source. Typical ESI parameters in positive ion mode would be:

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 5-10 L/min

    • Drying Gas Temperature: 200-300 °C

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

Predicted High-Resolution Mass Spectrometry Data

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

IonCalculated m/z
[M+H]⁺222.0925
[M+Na]⁺244.0744

Rationale for Predictions: The calculated m/z values are based on the exact masses of the most abundant isotopes of each element in the molecular formula C₁₂H₁₂FNO₂. The observation of the protonated molecule ([M+H]⁺) is expected with ESI in positive ion mode. Sodium adducts ([M+Na]⁺) are also commonly observed.

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation of the parent ion. The fragmentation of indole derivatives often involves characteristic losses.

  • [M+H]⁺ → [M+H - C₂H₄]⁺: Loss of ethylene from the ethyl ester group.

  • [M+H]⁺ → [M+H - C₂H₅OH]⁺: Loss of ethanol.

  • [M+H]⁺ → [M+H - CO]⁺: Loss of carbon monoxide.

  • Characteristic indole ring fragmentation: Cleavage of the pyrrole ring.[12][13]

Visualizing the Workflow and Structure

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer ms ESI-HRMS dissolve->ms Diluted Sample for MS nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) transfer->nmr NMR Sample structure Structure Elucidation nmr->structure confirmation Formula Confirmation ms->confirmation structure->confirmation

Caption: Overview of the analytical workflow.

Annotated Molecular Structure

Caption: Key proton assignments on the structure.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with high-resolution mass spectrometry, provides a robust and comprehensive methodology for the structural characterization of this compound. The protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling confident identification and characterization of this and similar fluorinated indole derivatives. The detailed analysis of coupling constants, particularly those involving fluorine, is critical for unambiguous assignment of the molecular structure.

References

  • Supporting Information for various syntheses. (n.d.).
  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry.
  • 13C NMR spectrum of ethyl 6-fluoro-1H-indene-2-carboxylate (6l). (n.d.). ResearchGate. Retrieved from [Link]

  • Hegedüs, C., et al. (2019).
  • Ewing, D. F. (1979). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (1), 49-54.
  • Ethyl indole-3-carboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Parella, T. (2001). Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- And 2D-TOCSY Experiments. Magnetic Resonance in Chemistry, 39(12), 713-718.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Structure Determination. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020, May 25).
  • Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. Retrieved from [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
  • Assigning the ESI mass spectra of organometallic and coordination compounds. (2019, April 6). University of Victoria.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19).
  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL USA Inc.
  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • Sample Preparation. (n.d.). Michigan State University. Retrieved from [Link]

  • Ethyl 6-(1H-indol-3-yl)
  • Interpreting Mass Spectra. (n.d.).
  • Electrospray Ionization Efficiency Scale of Organic Compounds. (n.d.).
  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts.
  • NMR Sample Prepar
  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). SciSpace.
  • Identification of small molecules using accurate mass MS/MS search. (n.d.).
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Open Access LMU.
  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (n.d.). PubMed.
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing.
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The Strategic Utility of Ethyl 6-Fluoro-2-methylindole-3-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Fluorinated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antiviral, anticancer, and antimicrobial properties.[1] The strategic introduction of a fluorine atom, as seen in 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester, can significantly enhance the pharmacological profile of the resulting molecules. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and membrane permeability, making this building block particularly valuable for drug discovery and development professionals.

This guide provides an in-depth exploration of the practical applications of ethyl 6-fluoro-2-methylindole-3-carboxylate, focusing on its conversion to key intermediates and subsequent elaboration into potent bioactive molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Application Notes: A Versatile Precursor for Bioactive Amides

Ethyl 6-fluoro-2-methylindole-3-carboxylate serves as a critical starting material for the synthesis of a diverse range of bioactive compounds, most notably through its conversion to the corresponding carboxylic acid. This transformation unlocks the potential for amide bond formation, a cornerstone of medicinal chemistry, enabling the coupling of the indole core with a vast array of amine-containing fragments.

One of the most compelling applications of this scaffold is in the development of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in various solid tumors and plays a crucial role in cell survival, proliferation, and migration.[2] Consequently, inhibitors of FAK are a promising class of anticancer agents. The 6-fluoro-2-methylindole-3-carboxamide core is a key pharmacophore in several potent FAK inhibitors.

The synthetic strategy hinges on two primary transformations:

  • Ester Hydrolysis: The ethyl ester is saponified to the corresponding carboxylic acid, which is the key reactive intermediate for subsequent amide coupling reactions.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine to form the final bioactive amide.

This two-step sequence provides a modular and highly adaptable approach to generating libraries of potential drug candidates for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 6-fluoro-2-methylindole-3-carboxylate

This protocol details the saponification of the starting ester to yield 6-fluoro-2-methyl-1H-indole-3-carboxylic acid. The use of a base like potassium hydroxide (KOH) in a suitable solvent system is a standard and effective method for this transformation.[3]

Workflow Diagram:

G start Start: Ethyl 6-fluoro-2-methylindole-3-carboxylate hydrolysis Ester Hydrolysis (KOH, EtOH/H2O, Reflux) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product Product: 6-fluoro-2-methyl-1H-indole-3-carboxylic acid acidification->product

Caption: Workflow for the hydrolysis of the ethyl ester.

Materials:

ReagentCAS NumberMolecular Weight
Ethyl 6-fluoro-2-methylindole-3-carboxylate886362-69-2221.23 g/mol
Potassium Hydroxide (KOH)1310-58-356.11 g/mol
Ethanol (EtOH)64-17-546.07 g/mol
Hydrochloric Acid (HCl), concentrated7647-01-036.46 g/mol
Deionized Water (H₂O)7732-18-518.02 g/mol

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 6-fluoro-2-methylindole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

  • Base Addition: Add potassium hydroxide (2.0-3.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts and then dry under vacuum to afford 6-fluoro-2-methyl-1H-indole-3-carboxylic acid as a solid.

Causality and Insights:

  • The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic ester and the inorganic base.

  • Refluxing provides the necessary energy to overcome the activation barrier for the saponification reaction.

  • Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

Protocol 2: Amide Coupling to Synthesize a FAK Inhibitor Precursor

This protocol outlines the coupling of 6-fluoro-2-methyl-1H-indole-3-carboxylic acid with a representative amine using a standard peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as Hydroxybenzotriazole (HOBt).

Workflow Diagram:

G acid 6-fluoro-2-methyl-1H-indole-3-carboxylic acid coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) acid->coupling amine Amine (R-NH2) amine->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: Bioactive Indole Amide purification->product

Caption: General workflow for amide bond formation.

Materials:

ReagentCAS NumberMolecular Weight
6-fluoro-2-methyl-1H-indole-3-carboxylic acid-193.17 g/mol
Amine (e.g., Aniline)62-53-393.13 g/mol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)25952-53-8191.70 g/mol
Hydroxybenzotriazole (HOBt)2592-95-2135.12 g/mol
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol

Procedure:

  • Reactant Preparation: To a solution of 6-fluoro-2-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Causality and Insights:

  • EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions (like racemization if the amine has a chiral center) and reacts efficiently with the amine.

  • DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, driving the reaction to completion.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Conclusion

Ethyl 6-fluoro-2-methylindole-3-carboxylate is a strategically important building block in the synthesis of bioactive molecules. Its value lies in its straightforward conversion to the corresponding carboxylic acid, which opens up a vast chemical space for the generation of diverse indole-3-carboxamides. The protocols provided herein offer a robust and logical pathway for researchers to leverage this versatile starting material in the discovery and development of novel therapeutics, particularly in the promising area of FAK inhibition for cancer therapy.

References

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. National Institutes of Health. Available at: [Link]

  • Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available at: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthetic method of 6-fluoroindole-3-acetonitrile. Google Patents.
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  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Available at: [Link]

  • 2-methylindole. Organic Syntheses. Available at: [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. PubMed Central. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Synthesis, crystal structure, and biological evaluation of ethyl 9-(2-fluorobenzyl)-1-phenyl-9 h-pyrido[3,4-b]indole-3-carboxylate as anticancer agent. Figshare. Available at: [Link]

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Application Note: Strategies for the Large-Scale Synthesis and Purification of Indole Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a fused bicyclic system comprising a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry and materials science.[1][2] First isolated from the distillation of tryptophan in 1866, this privileged scaffold is integral to a vast array of biologically active compounds, including neurotransmitters like serotonin, and is a key pharmacophore in numerous approved drugs for treating conditions ranging from inflammation to cancer.[1][2] Indole carboxylic acid esters, specifically, serve as crucial intermediates in the synthesis of these complex molecules, making their efficient, scalable, and high-purity production a critical challenge in pharmaceutical development.[3][4]

This application note provides a comprehensive guide to the large-scale synthesis and purification of indole carboxylic acid esters. Moving beyond theoretical outlines, we present field-proven insights, detailed protocols, and the causal logic behind key process decisions to empower researchers and process chemists to navigate the complexities of scaling up from the bench to production.

Strategic Approaches to Large-Scale Indole Synthesis

The selection of a synthetic route for industrial-scale production is a multi-faceted decision, balancing yield, cost, safety, environmental impact, and substrate scope. While numerous methods for indole synthesis exist, their suitability for large-scale operations varies significantly.

Classical Methods: The Workhorses of Indole Synthesis

The Fischer indole synthesis , discovered in 1883, remains one of the most widely used and robust methods for indole production in both laboratory and industrial settings.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[1] Its primary advantages are the low cost of starting materials and its broad applicability. However, scale-up presents challenges, primarily related to the management of exothermic reactions and the handling of strong acids.[5][6]

Other classical routes, such as the Madelung and Reissert syntheses, also offer pathways to specific indole derivatives but are often limited by harsh reaction conditions (e.g., high temperatures, strong bases) or the availability of starting materials, making them less common for general large-scale applications.[4]

Modern Methods: Efficiency and Precision

Modern organic synthesis has introduced powerful transition-metal-catalyzed methods that offer milder conditions and greater functional group tolerance. Palladium-catalyzed reactions, such as the Heck and Buchwald-Hartwig couplings, have been adapted for indole synthesis, providing elegant routes to complex derivatives.[7][8] These methods can offer superior regioselectivity and avoid the harsh acidic conditions of the Fischer synthesis. However, the cost of palladium catalysts and ligands, along with the need for stringent removal of metal residues from the final active pharmaceutical ingredient (API), are critical considerations for industrial scale-up.[9]

Comparative Analysis of Synthetic Routes

The optimal choice of synthesis depends on the specific target molecule and production scale. Below is a comparative overview of the primary methods.

Synthetic Method Advantages Scale-Up Challenges & Disadvantages Typical Catalysts/Reagents
Fischer Synthesis Low-cost starting materials; Broad substrate scope; Well-established and understood.[1]Often requires strong acids; Can be highly exothermic, posing thermal runaway risk; Potential for isomeric byproducts.[5][10]Brønsted acids (H₂SO₄, HCl), Lewis acids (ZnCl₂, BF₃·OEt₂), Polyphosphoric acid (PPA).
Heck Reaction Mild reaction conditions; High functional group tolerance; Good regioselectivity.[11]High cost of palladium catalysts and ligands; Requires removal of residual metal from the final product; Air-sensitive reagents may be needed.Pd(OAc)₂, PdCl₂, various phosphine ligands (e.g., SPhos).[11]
Madelung Synthesis Useful for specific substitution patterns.Requires very high temperatures and strong bases; Limited substrate scope.Strong bases (e.g., NaNH₂, t-BuOK).
Reissert Synthesis Provides access to indole-2-carboxylic acids.Can involve toxic reagents (e.g., cyanides); Multi-step process.Potassium cyanide, reducing agents.

Detailed Protocol: Large-Scale Fischer Synthesis of Ethyl Indole-2-carboxylate

This protocol details a robust and scalable synthesis of a model compound, ethyl indole-2-carboxylate, adapted from established procedures.[4] The rationale behind each step is explained to provide a deeper understanding of the process.

Workflow Diagram

Fischer_Synthesis_Workflow cluster_prep Phase 1: Hydrazone Formation cluster_cyclization Phase 2: Cyclization & Quench cluster_workup Phase 3: Isolation Start 1. Charge Phenylhydrazine & Ethanol Add_Ketoester 2. Add Ethyl Pyruvate (Controlled Addition) Start->Add_Ketoester Stir 3. Stir at Ambient Temp (Reaction Monitoring) Add_Ketoester->Stir Add_Acid 4. Add Sulfuric Acid (Exotherm Control) Stir->Add_Acid Transfer Heat 5. Heat to Reflux (Drive Cyclization) Add_Acid->Heat Quench 6. Cool and Quench (Precipitation) Heat->Quench Filter 7. Filter Crude Solid Quench->Filter Transfer Slurry Wash 8. Wash with Water Filter->Wash Dry 9. Dry Under Vacuum Wash->Dry Crude_Product Crude Ethyl Indole-2-carboxylate Dry->Crude_Product

Caption: Workflow for the Fischer Indole Synthesis.

Step-by-Step Protocol

Materials & Equipment:

  • Jacketed glass reactor (e.g., 50 L) with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • Phenylhydrazine, Ethyl Pyruvate, Ethanol (200 proof), Sulfuric Acid (98%), Deionized Water.

Procedure:

  • Reactor Charging and Hydrazone Formation:

    • Under a nitrogen atmosphere, charge the reactor with phenylhydrazine (1.0 kg, 9.25 mol) and ethanol (15 L). Begin agitation.

    • Rationale: An inert atmosphere prevents oxidation of phenylhydrazine. Ethanol serves as a solvent for both reactants and the intermediate hydrazone.

    • Slowly add ethyl pyruvate (1.07 kg, 9.22 mol) via an addition funnel over 1 hour, maintaining the internal temperature below 30°C.

    • Rationale: The condensation to form the phenylhydrazone is exothermic. Slow addition is a critical safety measure to control the temperature and prevent runaway reactions.[5][12]

    • Stir the resulting slurry at ambient temperature for 2 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.[13]

  • Acid-Catalyzed Cyclization:

    • Cool the reactor contents to 0-5°C using a chiller.

    • Slowly and carefully add concentrated sulfuric acid (5.0 kg) while maintaining the temperature below 15°C.

    • Rationale: This is a highly exothermic step. Precise temperature control is paramount to prevent degradation and ensure reaction selectivity.[5][12] The acid protonates the hydrazone, initiating the cascade that leads to the indole ring.[14]

    • Once the addition is complete, heat the mixture to reflux (approx. 78-80°C) and maintain for 3-4 hours. Monitor for completion.

    • Rationale: Heating provides the activation energy for the[2][2]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.

  • Quench and Isolation:

    • Cool the reaction mixture to 20-25°C.

    • In a separate vessel, prepare a quench solution of deionized water (30 L).

    • Slowly transfer the reaction mixture into the stirred water, maintaining the quench vessel temperature below 40°C. A solid precipitate will form.

    • Rationale: Quenching in water precipitates the organic product, which is poorly soluble in the aqueous acidic medium, while retaining ionic impurities in solution.

    • Stir the slurry for 1 hour, then collect the crude solid by filtration.

    • Wash the filter cake thoroughly with deionized water (2 x 5 L) until the filtrate is neutral (pH ~7).

    • Dry the crude product in a vacuum oven at 50°C to a constant weight.

    • Expected Yield: ~1.3 kg (75% yield) of crude ethyl indole-2-carboxylate.

High-Purity Purification Strategies at Scale

Achieving the high purity required for APIs (>99.5%) necessitates robust purification strategies.[9] For solid compounds like indole carboxylic acid esters, crystallization is the most common and cost-effective method for large-scale purification.[9][15][16]

Purification Method Selection

The choice of purification technique depends on the nature of the impurities.

Purification_Decision_Tree Start Crude Product Analysis (HPLC, NMR) Impurity_Check Major Impurities Identified? Start->Impurity_Check Recrystallize Recrystallization Impurity_Check->Recrystallize Impurities have different solubility Chromatography Column Chromatography Impurity_Check->Chromatography Impurities are structurally similar (e.g., regioisomers) Final_Product High-Purity API Recrystallize->Final_Product Chromatography->Final_Product

Caption: Decision tree for selecting a purification method.

  • Recrystallization: This is the preferred method when impurities have significantly different solubility profiles from the desired product. It is highly scalable and efficient at removing minor impurities.[15]

  • Column Chromatography: While more resource-intensive, chromatography is necessary when impurities are structurally very similar to the product (e.g., regioisomers), making separation by crystallization difficult.[9][17] Industrial-scale systems (Low-Pressure Liquid Chromatography, LPLC) are available for this purpose.[17][18]

Detailed Protocol: Purification by Recrystallization

This protocol outlines the steps to purify the crude ethyl indole-2-carboxylate obtained from the Fischer synthesis.

Step-by-Step Protocol

Materials & Equipment:

  • Clean, jacketed glass reactor with overhead stirring and reflux condenser.

  • Filtration apparatus.

  • Vacuum oven.

  • Ethanol, Deionized Water.

Procedure:

  • Solvent Selection & Dissolution:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For ethyl indole-2-carboxylate, an ethanol/water solvent system is effective.

    • Charge the reactor with the crude product (1.3 kg) and ethanol (4 L).

    • Heat the mixture with stirring to 60-70°C until all solids dissolve.

    • Rationale: Using a minimal amount of hot solvent ensures the solution is saturated, maximizing recovery upon cooling.

  • Controlled Cooling & Crystallization:

    • Slowly add deionized water (2 L) to the hot solution until slight turbidity (cloudiness) persists. If necessary, add a small amount of ethanol to redissolve the solid and obtain a clear, saturated solution.

    • Rationale: Water acts as an anti-solvent, reducing the solubility of the product and inducing crystallization.

    • Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature over several hours. Then, cool further to 0-5°C and hold for at least 2 hours.

    • Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[15]

  • Isolation and Drying:

    • Collect the purified crystals by filtration.

    • Wash the filter cake with a small amount of pre-chilled (0-5°C) ethanol/water (2:1 mixture).

    • Rationale: Washing with ice-cold solvent removes residual soluble impurities from the crystal surfaces without significantly dissolving the product.

    • Dry the final product in a vacuum oven at 50°C to a constant weight.

    • Expected Recovery: >90% (>1.17 kg) with purity >99.5% by HPLC.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.

Analytical Technique Purpose Expected Result for Ethyl Indole-2-carboxylate
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.[3]Purity > 99.5%, with no single impurity > 0.1%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and identity.[19]¹H and ¹³C NMR spectra consistent with the proposed structure.
Mass Spectrometry (MS) Determine molecular weight and confirm identity.Mass peak corresponding to the molecular ion [M+H]⁺.
Melting Point Assess purity.Sharp melting point range consistent with literature values.
Loss on Drying (LOD) Quantify residual solvent content.Typically < 0.5%.

Safety Considerations for Scale-Up

Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.[12][20]

  • Thermal Hazard Assessment: The Fischer indole synthesis is exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before scaling up to understand the potential for thermal runaway.[6] The reactor's cooling capacity must be sufficient to handle the heat generated.

  • Reagent Handling: Phenylhydrazine is toxic and a suspected carcinogen. Concentrated sulfuric acid is highly corrosive. All handling should be done in well-ventilated areas using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields.

  • Process Control: Critical process parameters like temperature, addition rates, and stirring speed must be carefully monitored and controlled.[12] Automated reactor systems are highly recommended for large-scale operations to ensure consistency and safety.

  • Emergency Preparedness: Have a clear plan for managing unexpected events, such as a loss of cooling. This may include an emergency quench system or the ability to rapidly cool the reactor.

Conclusion

The large-scale synthesis and purification of indole carboxylic acid esters are enabling processes for the development of countless pharmaceuticals. While classical methods like the Fischer indole synthesis remain industrially relevant due to their cost-effectiveness, successful scale-up hinges on a deep understanding of the reaction mechanism, meticulous control of process parameters, and an unwavering commitment to safety.[5] Purification via recrystallization, when properly developed, offers a scalable and efficient route to obtaining the high-purity materials demanded by the pharmaceutical industry. By integrating robust synthetic strategies with rigorous process control and analytical validation, researchers and developers can confidently and safely advance indole-based drug candidates from the laboratory to commercial production.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Molecules, 17(12), 14837-14845. [Link]

  • Al-dujaili, A. H., & Rusdi, M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32966-32991. [Link]

  • EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. [Link]

  • Sanz-Vidal, A., & Quirante, J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53538-53569. [Link]

  • Taber, D. F., & Stachel, S. J. (2021). Fischer Indole Synthesis. Organic Reactions, 1-903. [Link]

  • Devkota, A., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(11), e00354-18. [Link]

  • Galat, A., & Friedman, H. L. (1949). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 29, 49. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SepPure Technologies. (2024). APIs in Pharmaceutical Industry: An Overview. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Merck Millipore. Chromatography Columns & Systems. [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5503-5510. [Link]

  • Sorbe, C. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

  • Nichols, L. (2021). Crystallization, Large Scale. YouTube. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • American Chemical Society. (2019). Scale-Up Reaction Safety. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 6-fluoro-2-methylindole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern success. Our goal is to move beyond simple protocols and explain the fundamental chemistry, enabling you to make informed decisions in your laboratory.

The synthesis of this fluorinated indole ester, a valuable scaffold in medicinal chemistry, is most commonly achieved via the classic Fischer indole synthesis .[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from (4-fluorophenyl)hydrazine and an α-keto ester, typically ethyl pyruvate. While robust, the reaction is sensitive to several variables that can significantly impact yield and purity.

This guide will provide a structured approach to mastering this synthesis through a detailed troubleshooting guide and frequently asked questions.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is very low, or I've isolated no product. What are the likely causes?

Answer: Low or no yield is the most common issue and can stem from several factors, primarily related to the hydrazone formation, the cyclization conditions, or the stability of the starting materials.

Potential Cause 1: Incomplete Hydrazone Formation The Fischer indole synthesis begins with the condensation of (4-fluorophenyl)hydrazine and ethyl pyruvate to form the corresponding hydrazone.[1][2] This initial step is a reversible equilibrium. If the hydrazone is not formed efficiently before initiating the cyclization, the overall yield will be poor.

  • Recommended Solution:

    • Isolate the Hydrazone: Consider a two-step procedure. First, react the (4-fluorophenyl)hydrazine hydrochloride with ethyl pyruvate in a suitable solvent like ethanol. The hydrazone often precipitates upon cooling or addition of water and can be isolated, dried, and characterized before the cyclization step.[4] This ensures you are starting the critical cyclization with a pure, known quantity of the key intermediate.

    • Water Removal: If performing a one-pot synthesis, ensure that water, a byproduct of hydrazone formation, is effectively removed, as it can hinder the reaction. Using a Dean-Stark apparatus with a solvent like toluene can be effective, though care must be taken with the subsequent acid catalyst choice.

Potential Cause 2: Inappropriate Acid Catalyst or Concentration The choice of acid catalyst is the most critical parameter in the Fischer indole synthesis.[5][6] The electron-withdrawing fluorine atom on the phenylhydrazine ring deactivates it towards electrophilic attack, making the key cyclization step more challenging than for electron-neutral or -rich anilines. A weak acid may not be sufficient to drive the reaction to completion.

  • Recommended Solution:

    • Use a Stronger Catalyst: For electron-deficient systems, stronger catalysts are often required. Polyphosphoric acid (PPA) is a classic and effective choice as it serves as both a strong Brønsted acid and a dehydrating agent.[1][4] Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful option.

    • Optimize Catalyst Loading: Too little acid will result in an incomplete reaction, while too much can lead to excessive charring and byproduct formation. Start with established literature protocols (e.g., a 10-fold excess by weight for PPA) and perform small-scale optimizations.

Potential Cause 3: Incorrect Reaction Temperature and Time The cyclization requires significant thermal energy to overcome the activation barrier of the[7][7]-sigmatropic rearrangement.[2][8]

  • Recommended Solution:

    • Ensure Sufficient Heating: Reactions with PPA often require temperatures between 70-100°C.[4] Monitor the internal reaction temperature, not just the heating mantle setting.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the hydrazone intermediate. The reaction is typically complete within 2-4 hours.[7] Prolonged heating can lead to degradation of the product.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a decision tree to help diagnose the root cause of low product yield.

low_yield_troubleshooting start Problem: Low or No Yield check_hydrazone Did you pre-form and isolate the hydrazone? start->check_hydrazone check_one_pot Are you running a one-pot reaction? check_hydrazone->check_one_pot No hydrazone_ok Hydrazone was pure and used in cyclization. check_hydrazone->hydrazone_ok Yes hydrazone_bad Hydrazone formation failed or was low-yielding. check_hydrazone->hydrazone_bad If yield was poor at hydrazone step one_pot_yes Yes check_one_pot->one_pot_yes check_catalyst What acid catalyst was used? hydrazone_ok->check_catalyst solve_hydrazone Solution: 1. Check starting material quality. 2. Adjust pH for condensation. 3. Ensure water removal. hydrazone_bad->solve_hydrazone one_pot_yes->check_catalyst weak_acid Weak Acid (e.g., Acetic Acid) check_catalyst->weak_acid strong_acid Strong Acid (e.g., PPA, H2SO4) check_catalyst->strong_acid solve_weak_acid Solution: Switch to a stronger catalyst like PPA, Eaton's Reagent, or ZnCl2. Fluorinated systems require it. weak_acid->solve_weak_acid check_temp Was the reaction heated sufficiently (e.g., 80-100°C)? strong_acid->check_temp temp_low Temperature was too low. check_temp->temp_low temp_ok Temperature was correct. check_temp->temp_ok Yes solve_temp Solution: Increase temperature and monitor internal reaction temp. Ensure vigorous stirring. temp_low->solve_temp final_check Consider other issues: - Starting material degradation? - Inefficient workup/extraction? temp_ok->final_check fischer_mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Tautomerization & Rearrangement cluster_cyclization Step 3: Aromatization & Cyclization start_mats (4-F-Ph)-NHNH₂ + Ethyl Pyruvate H⁺ (cat.) hydrazone Hydrazone Intermediate (E/Z isomers) start_mats->hydrazone - H₂O enamine Ene-hydrazine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement Rate-Limiting Step enamine->rearrangement Heat, H⁺ diimine Di-imine Intermediate rearrangement->diimine aminal Cyclized Aminal diimine->aminal Rearomatization & Intramolecular Attack product {Final Indole Product | 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester} aminal->product - NH₃, H⁺

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of indole derivatives. As a core heterocyclic motif in numerous pharmaceuticals and natural products, the successful and efficient synthesis of indoles is paramount. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the chemical principles behind the experimental outcomes.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to various indole synthesis methodologies.

Q1: My indole synthesis is resulting in a very low yield. What are the common contributing factors?

Low yields are a frequent and frustrating issue in indole synthesis, often stemming from a combination of factors.[1] The primary culprits are generally suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1]

Causality & Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compounds can introduce side reactions or poison catalysts.[1][2]

    • Action: Verify the purity of your starting materials via NMR or other appropriate analytical techniques. If necessary, purify them by recrystallization or chromatography before use.

  • Suboptimal Reaction Conditions: Indole syntheses are often highly sensitive to temperature, reaction time, and catalyst concentration.[1][3]

    • Action: Systematically screen reaction parameters. Set up a matrix of small-scale experiments to vary temperature, time, and catalyst loading to identify the optimal conditions for your specific substrate. Modern techniques like microwave heating can sometimes offer rapid heating and improved yields by minimizing byproduct formation.[4][5]

  • Instability of Intermediates or Product: The indole nucleus or key intermediates can be unstable under harsh reaction conditions (e.g., strong acid, high heat), leading to decomposition or polymerization.[3][4]

    • Action: Monitor the reaction progress closely using TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed, before significant product degradation occurs. If decomposition is observed, explore milder catalysts or lower reaction temperatures.

  • Interfering Functional Groups: Certain functional groups on your starting materials may not be compatible with the reaction conditions, leading to side reactions or decomposition.[1][3]

    • Action: Consider using protecting groups for sensitive functionalities. For instance, the indole nitrogen can be protected with groups like Boc, tosyl, or SEM to prevent unwanted side reactions.[1]

Section 2: Fischer Indole Synthesis

The Fischer synthesis is a robust and widely used method, but it is not without its challenges. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][3][5]

Q2: Why is my Fischer indole synthesis failing or giving a complex mixture?

Failure in a Fischer synthesis often points to issues with the catalyst, substrate electronics, or reaction conditions.

Causality & Troubleshooting Steps:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical and highly substrate-dependent.[1][2] A catalyst that is too weak may not facilitate the key[4][4]-sigmatropic rearrangement, while one that is too strong can cause charring and decomposition.[3]

    • Action: Screen a variety of both Brønsted acids (e.g., H₂SO₄, p-TsOH, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][5][6] The optimal choice must often be determined empirically.

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting undesired cleavage over the intended cyclization.[1] Conversely, electron-withdrawing groups can deactivate the aromatic ring, hindering the electrophilic cyclization step.

    • Action: If you suspect electronic effects are at play, a change in the acid catalyst or reaction temperature may be required to favor the desired pathway. For particularly challenging substrates, an alternative indole synthesis route might be more efficient.

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl partner can sterically impede the necessary conformational changes for the rearrangement and cyclization steps.[1]

    • Action: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, be mindful of potential decomposition.

Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the outcome?

When using an unsymmetrical ketone of the type RCH₂COCH₂R', the initial formation of the enamine intermediate can occur on either side of the carbonyl, leading to a mixture of two indole products.[5]

Causality & Control:

The regioselectivity is determined by the relative stability of the intermediate enamines and the subsequent transition states of the[4][4]-sigmatropic rearrangement. While difficult to predict, it can be influenced by the reaction conditions.

  • Kinetic vs. Thermodynamic Control: A weakly acidic medium and lower temperatures may favor the kinetically formed enamine (from the less substituted α-carbon), while stronger acids and higher temperatures can favor the more stable, thermodynamically preferred enamine (from the more substituted α-carbon).

  • Experimental Approach: In a total synthesis of (±)-tabersonine, it was noted that a weakly acidic medium (glacial acetic acid) led to a roughly equal mixture of isomers, indicating little stereocontrol under those conditions. Achieving high regioselectivity often requires careful optimization of the acid catalyst, solvent, and temperature.

Catalyst TypeCommon ExamplesTypical ConditionsNotes
Brønsted Acids p-TsOH, H₂SO₄, HCl, Polyphosphoric Acid (PPA)Often used in solvents like toluene, ethanol, or acetic acid. PPA can act as both catalyst and solvent.PPA is highly viscous and can make workup difficult. Strength of the acid is a key variable to screen.[6]
Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃Frequently used in higher boiling point solvents or under neat conditions.ZnCl₂ is the most common catalyst.[5] These can be sensitive to moisture.[6]

Fischer_Mechanism A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Formation A->B H⁺ C Ene-hydrazine (Tautomerization) B->C H⁺ D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Cyclization D->E F Ammonia Elimination E->F G Indole Product F->G

Section 3: Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an aniline. It is known for often requiring harsh conditions, which can be a primary source of low yields and side products.[1][4]

Q4: My Bischler-Möhlau synthesis is giving a poor yield. How can I optimize it?

The classical Bischler-Möhlau synthesis is notorious for low yields due to the high temperatures required, which can cause significant degradation.[4][7]

Causality & Optimization:

  • Harsh Thermal Conditions: High temperatures lead to a multitude of side products.[4] The reaction is heavily substrate-dependent, and slight changes can dramatically influence the outcome.[7]

    • Action: Employ Microwave-Assisted Synthesis. Microwave irradiation is a powerful tool for this reaction, allowing for rapid heating to a precise temperature, which can significantly improve yields and reduce reaction times.[4][7][8]

  • Sub-optimal Temperature and Time: Even with microwave heating, temperature and time are critical. Insufficient time leads to incomplete conversion, while excessive time can promote decomposition.[4]

    • Action: Systematically optimize both parameters. A study on an HFIP-promoted reaction showed a clear dependence of yield on both temperature and time.[8]

Table: Optimization of a Microwave-Assisted Bischler-Möhlau Synthesis [8] (Data adapted from a specific reaction, illustrative for optimization principles)

EntryTemperature (°C)Time (min)Yield (%)
1802051
21002072
31202058
412040 88

This data clearly shows that simply increasing the temperature is not always sufficient; optimizing the reaction time at the optimal temperature is crucial for maximizing yield.[8]

Section 4: Palladium-Catalyzed Indole Syntheses

Modern palladium-catalyzed methods offer mild and versatile routes to indoles but introduce new complexities related to the catalyst system. These reactions are strongly dependent on ligands, bases, additives, and solvents.[9][10]

Q5: My Larock indole synthesis is not working. What are the key parameters to investigate?

The Larock indole synthesis, a palladium-catalyzed annulation of an o-haloaniline with an alkyne, is a powerful tool. A typical procedure involves an o-iodoaniline, a disubstituted alkyne, a Pd(II) catalyst, a base, and often a phosphine ligand and a chloride salt additive.[1]

Causality & Troubleshooting:

  • Catalyst System Inactivity: The activity of the palladium catalyst is paramount. This depends on the palladium source, the ligand (if any), and additives.

    • Action: Ensure your palladium source is active. N-substituted derivatives of the o-iodoaniline often give better yields.[1] The choice of ligand can be critical and may require screening.

  • Role of Additives: Halide additives, such as LiCl or n-Bu₄NCl, are crucial for the success of many palladium-catalyzed reactions.[9] Chloride anions can stabilize palladium species and promote more efficient catalytic cycles.[9]

    • Action: If the reaction is sluggish, the addition of a chloride salt is a key starting point for optimization. However, be aware that an excess of chloride can sometimes retard the reaction rate or increase side product formation, so the amount should be optimized.[1]

  • Base and Solvent Choice: The base is required to neutralize the HX generated during the cycle, and the solvent can influence the solubility and stability of the catalytic species.

    • Action: Common bases include carbonates (K₂CO₃, Cs₂CO₃) or amines (Et₃N). Solvents like DMF, DMAc, or NMP are typical. If solubility is an issue, a change of solvent may be necessary.

Section 5: Purification Challenges

Q6: I am struggling to purify my crude indole product. What are some effective strategies?

Purification of indole derivatives can be challenging due to the presence of closely related impurities, baseline impurities from starting materials, or product instability on silica gel.[1]

Recommended Purification Protocols:

  • Column Chromatography: This is the most common method.

    • Solvent System: The choice of eluent is critical. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is standard. For particularly stubborn separations, exploring different solvent systems (e.g., dichloromethane/methanol) may provide better separation.[1]

    • Silica Gel Deactivation: Indoles can sometimes streak or decompose on acidic silica gel. Pre-treating the silica by slurrying it with a 1-2% solution of triethylamine in your eluent system can neutralize acidic sites and lead to cleaner separation.

  • Recrystallization: This can be a highly effective method for obtaining high-purity material, although it may result in lower recovery compared to chromatography.[1]

    • Solvent Screening: Test a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) in small vials to find a system where your product is soluble when hot but sparingly soluble when cold.

  • Workup Procedure: A thorough aqueous workup before chromatography can remove many water-soluble impurities (like salts) and simplify the final purification step.

Troubleshooting_Yield Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Optimize Systematically Optimize Conditions (T, t, [cat]) Purity->Optimize Pure Success Yield Improved Purity->Success Impure Catalyst Screen Different Catalysts / Additives Optimize->Catalyst No Improvement Optimize->Success Improvement Protect Consider Protecting Groups for Sensitive Functionalities Catalyst->Protect No Improvement Catalyst->Success Improvement Protect->Success Improvement

References

  • BenchChem. Overcoming challenges in the synthesis of 4-fluoroindoles.
  • BenchChem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • BenchChem. Optimizing temperature and reaction time for indole synthesis.
  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst.
  • MDPI. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation.
  • National Institutes of Health. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Organic Chemistry Portal. Synthesis of indoles.
  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products.
  • ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • ResearchGate. (PDF) Fischer Indole Synthesis.
  • ScienceDirect. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation.

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Technical Support Center: Purification of Indole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to colored impurities in indole synthesis reactions. Here, we combine deep mechanistic understanding with practical, field-tested protocols to help you achieve the highest purity for your indole products.

Frequently Asked Questions (FAQs)

Q1: Why is my crude indole product colored?

The coloration of your crude indole product is typically due to the formation of highly conjugated, chromophoric byproducts. The specific nature of these impurities depends on the synthetic route employed.

  • Fischer Indole Synthesis: This classic acid-catalyzed reaction can generate a range of colored byproducts.[1] Harsh reaction conditions, such as high temperatures and strong acids, can lead to side reactions like aldol condensations, Friedel-Crafts alkylations, and rearrangements of intermediates or the final product.[2] The sensitivity of certain functional groups can also contribute to decomposition and the formation of complex, colored mixtures.[2]

  • Palladium-Catalyzed Syntheses: In these modern methods, colored impurities can arise from the oligo-polymerization of starting materials, particularly with substrates like β-nitrostyrenes in the presence of a base.[3]

  • Bischler-Möhlau Synthesis: The traditionally harsh conditions of this synthesis, including high heat and strong acids, are known to cause degradation of both starting materials and the desired indole product, leading to polymerization and rearrangement byproducts.[4]

  • General Causes: In many organic reactions, the formation of extended π-conjugated systems leads to compounds that absorb visible light, appearing colored. These can include polysubstituted aromatic byproducts and various polymeric materials.[5][6]

Q2: Can the color be from the indole product itself?

While pure indole is a white solid, some substituted indoles can have a slight intrinsic color. However, intense coloration (e.g., dark brown, red, or black) is almost always indicative of impurities. It is crucial to distinguish between the natural color of your target compound and coloration due to impurities before proceeding with decolorization.

Q3: What are the most common methods to remove colored impurities from indole synthesis reactions?

The most effective purification strategy will depend on the nature of the impurities and the physical properties of your indole product. The primary methods include:

  • Recrystallization: An excellent technique for purifying solid indoles.[7]

  • Activated Carbon Treatment: A widely used method for adsorbing colored impurities from solutions.[8]

  • Column Chromatography: A versatile technique for separating the desired product from a mixture of compounds.[2]

  • Chemical Washing (Extraction): Useful for removing acidic or basic impurities.[9]

Troubleshooting Guides: From Problem to Pure Product

This section provides a structured approach to diagnosing and solving issues with colored impurities in your indole synthesis.

Issue 1: My crude indole is a dark, oily residue after solvent evaporation.

Plausible Cause: This often indicates the presence of significant amounts of polymeric byproducts and other non-crystalline impurities. This is common in reactions where conditions are too harsh or reaction times are too long.

Troubleshooting Workflow:

A Dark Oily Residue B Attempt Trituration/Crystallization A->B C Is a solid obtained? B->C D Proceed to Recrystallization (Guide 1) C->D Yes E Product is likely an oil or low-melting solid C->E No F Purify via Column Chromatography (Guide 2) E->F

Caption: Workflow for initial purification of oily crude indole.

Step-by-Step Guidance:

  • Attempt Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent (e.g., hexanes, diethyl ether) in which your product is expected to be poorly soluble, but the oily impurities may be more soluble. Scratch the inside of the flask with a glass rod to provide nucleation sites.

  • If a Solid Forms: If trituration is successful, filter the solid and proceed with Recrystallization (see Guide 1) .

  • If No Solid Forms: Your product may be an oil or a low-melting solid. In this case, Column Chromatography (see Guide 2) is the most appropriate next step.

Issue 2: My indole product is a colored solid (e.g., tan, brown, pink).

Plausible Cause: The solid product is co-precipitated with colored impurities. These are often highly conjugated molecules that are structurally similar to the desired indole.

Troubleshooting Workflow:

A Colored Solid Product B Recrystallization (Guide 1) A->B C Is the recrystallized product pure and colorless? B->C D Purification Complete C->D Yes E Product remains colored C->E No F Dissolve in appropriate solvent E->F G Treat with Activated Carbon (Guide 3) F->G H Filter and recrystallize G->H

Caption: Purification strategy for a colored solid indole product.

Step-by-Step Guidance:

  • Initial Purification: Begin with Recrystallization (see Guide 1) . This is often sufficient to remove a significant portion of impurities.

  • Assess Purity: After recrystallization, if the product is still colored, a more aggressive decolorization step is needed.

  • Decolorization: Dissolve the semi-pure product in a suitable solvent and treat the solution with Activated Carbon (see Guide 3) .

  • Final Purification: After the activated carbon treatment, filter the solution and recrystallize the product again to obtain a pure, colorless solid.

Guide 1: Experimental Protocol for Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[7][10] The impure solid is dissolved in a hot solvent and then allowed to cool slowly, during which the pure compound crystallizes out, leaving impurities in the solution.[7]

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent in which your indole product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for indoles include ethanol, methanol, isopropanol, toluene, and mixtures of ethyl acetate/hexanes.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
Problem Solution
No crystals form upon cooling.The solution may be too dilute. Evaporate some of the solvent and try cooling again. Alternatively, scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.
The product "oils out" instead of crystallizing.This happens when the boiling point of the solvent is too high or the melting point of the solid is low. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
The product is still colored after recrystallization.The impurities have similar solubility to your product. Proceed to Guide 3: Activated Carbon Treatment.

Guide 2: Experimental Protocol for Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Step-by-Step Protocol:

  • Stationary Phase Selection: For most indoles, silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good eluent system will give your product an Rf value of approximately 0.3-0.4. Common eluents for indoles include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[12] Adding a small amount of triethylamine (TEA, ~1%) can be beneficial for indoles containing basic nitrogen atoms to prevent streaking on the TLC plate and improve separation on the column.[12]

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Troubleshooting Column Chromatography
Problem Solution
Poor separation of spots.The eluent may be too polar. Try a less polar solvent system. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation.[12]
Product is stuck on the column.The eluent is not polar enough. Increase the polarity of the solvent system.
Multiple compounds co-elute.The separation on silica may not be sufficient. Consider using a different stationary phase, such as alumina or reverse-phase C18 silica.[12]

Guide 3: Experimental Protocol for Activated Carbon Treatment

Activated carbon is a highly porous material with a large surface area that effectively adsorbs large, colored organic molecules.[13][14] This is often due to π-stacking interactions between the graphitic surface of the carbon and aromatic impurities.[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve the colored indole product in a suitable solvent (e.g., ethanol, ethyl acetate, toluene) at room temperature or with gentle heating.

  • Addition of Activated Carbon: Add a small amount of decolorizing activated carbon to the solution (typically 1-5% by weight of the solute). Use it sparingly, as excessive amounts can lead to the loss of your desired product through adsorption.

  • Stirring/Heating: Stir the mixture for 15-30 minutes. Gentle heating can sometimes improve the efficiency of decolorization, but be cautious as this can also increase the adsorption of your product.

  • Filtration: Remove the activated carbon by filtering the hot solution through a pad of Celite® or a fluted filter paper. The Celite® pad is crucial to prevent fine carbon particles from passing through.

  • Isolation: Concentrate the filtrate to obtain the decolorized product, which can then be further purified by recrystallization.

Troubleshooting Activated Carbon Treatment
Problem Solution
The solution is still colored after treatment.You may need to repeat the treatment with a fresh batch of activated carbon. Alternatively, the colored impurity may not be effectively adsorbed by carbon.
Significant loss of product.Too much activated carbon was used, or the contact time was too long. Reduce the amount of carbon and the treatment time.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Lee, J. C., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]

  • Carbotecnia. (n.d.). Decolorization with Activated Carbon. Retrieved from [Link]

  • Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Retrieved from [Link]

  • Lee, J. C., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Retrieved from [Link]

  • Lee, J. C., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • ACS Publications. (n.d.). Indoles in Multicomponent Processes (MCPs). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Purification and decolorization of esters.
  • ResearchGate. (2019). Bischler Indole Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. Retrieved from [Link]

  • YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]

  • PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Activated carbon. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

  • ACS Omega. (2021). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. Retrieved from [Link]

  • Organic Letters. (n.d.). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Bischler Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of color impurities from organic compounds.
  • ACS Omega. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Retrieved from [Link]

  • Semantic Scholar. (2023). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Retrieved from [Link]

  • Reddit. (2017). How do activated carbons selectively 'sense' colored impurities?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. Retrieved from [Link]

  • PubMed. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Activated Carbon for Color Removal. (n.d.). Activated Carbon for Color Removal. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. The indole scaffold, a privileged structure in numerous pharmaceuticals, continues to be a focal point of synthetic and therapeutic innovation.[1] This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester, with a primary focus on the authoritative power of single-crystal X-ray crystallography. While spectroscopic methods provide essential connectivity data, X-ray crystallography offers the ultimate, irrefutable evidence of atomic arrangement in the solid state.

The Imperative for Unambiguous Structural Confirmation

The biological activity of indole derivatives is exquisitely sensitive to their substitution patterns and stereochemistry.[2] Functionalization at different positions on the indole ring can dramatically alter a compound's therapeutic properties.[3][4] For this compound, a molecule with potential applications in medicinal chemistry, precise knowledge of its atomic coordinates, bond lengths, and angles is critical for understanding its interaction with biological targets and for guiding further drug design efforts. While various synthetic routes can be employed to produce indole esters[5], each pathway carries the potential for side reactions or unexpected rearrangements, necessitating rigorous structural verification of the final product.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[6][7] It provides a to-scale 3D map of electron density, from which the precise positions of atoms within the crystal lattice can be deduced.[6]

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of the closely related precursor, 6-fluoro-1H-indole-3-carboxylic acid , provides an excellent and directly relevant case study.[8] The insights gained from this analysis are highly transferable to its ethyl ester derivative.

Experimental Workflow: From Powder to Solved Structure

The process of determining a crystal structure is a meticulous, multi-step endeavor that demands both experimental precision and computational expertise. The following workflow represents a standard, self-validating protocol for the analysis of a small organic molecule like our target compound.

XRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification of Compound Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization High Purity Sample Mounting Crystal Selection & Mounting Crystallization->Mounting Suitable Single Crystal Diffractometer X-ray Diffractometer (e.g., Mo Kα radiation) Mounting->Diffractometer Collection Diffraction Data Collection (Rotation Method) Diffractometer->Collection Exposure to X-rays Integration Data Integration & Scaling Collection->Integration Raw Diffraction Images Solution Structure Solution (e.g., SHELXS) Integration->Solution Reflection Intensities Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Initial Atomic Model Validation Validation & CIF File Generation Refinement->Validation Final Structural Model

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol (Based on an Analogous Structure)

The following protocol is adapted from the established methodology for the structural analysis of 6-fluoro-1H-indole-3-carboxylic acid.[8]

  • Crystal Growth : High-purity this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The solution is allowed to evaporate slowly at room temperature. The causality here is that slow solvent removal allows molecules to self-assemble into a highly ordered, single-crystal lattice, which is essential for obtaining sharp diffraction spots.

  • Crystal Selection and Mounting : A suitable single crystal (e.g., 0.3 x 0.3 x 0.2 mm) is selected under a microscope, ensuring it is free of cracks and defects.[8] It is mounted on a goniometer head.[9]

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[8] The crystal is cooled (typically to ~100 K) to minimize thermal vibrations, which improves the quality of the diffraction data at higher angles.[9] The crystal is rotated, and a series of diffraction images are collected on an area detector.[10]

  • Data Processing : The collected images are processed to integrate the intensities of the thousands of measured reflections.[8] Corrections are applied for factors like absorption.

  • Structure Solution : The phase problem is solved using direct methods (e.g., with software like SHELXS) to generate an initial electron density map and a preliminary atomic model.[8]

  • Structure Refinement : The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[8][11] This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[12][13]

Key Crystallographic Data and Interpretation

The analysis of 6-fluoro-1H-indole-3-carboxylic acid revealed a monoclinic crystal system with the space group P2₁/c.[8] Key parameters obtained from such an analysis are summarized below. These values provide the basis for a complete structural description.

ParameterDescriptionExample Value (for Analog)[8]Significance
Crystal SystemThe basic geometric framework of the crystal lattice.MonoclinicDefines the symmetry of the unit cell.
Space GroupThe set of symmetry operations for the crystal.P2₁/cDescribes the arrangement of molecules within the unit cell.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 7.0054 Å, b = 11.699 Å, c = 9.2947 Å, β = 104.15°Defines the size and shape of the repeating unit.
ZThe number of molecules per unit cell.4Relates the unit cell volume to the molecular volume.
R-factor (R1)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.043 (for I > 2σ(I))Lower values indicate a better fit; typically < 0.05 for a well-refined small molecule structure.

This data allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing.[8]

Comparative Analysis: Alternative Structural Elucidation Techniques

While X-ray crystallography is the gold standard, it is not always feasible if suitable crystals cannot be grown. In such cases, a combination of spectroscopic methods is employed.[14][15]

Comparison cluster_goal Primary Goal cluster_methods Analytical Methods cluster_info Information Provided Goal Structural Confirmation of This compound XRD X-ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) MS Mass Spectrometry IR Infrared Spectroscopy XRD_Info Definitive 3D Structure Bond Lengths & Angles Stereochemistry Crystal Packing XRD->XRD_Info Provides NMR_Info Atom Connectivity (C-H, C-C) Chemical Environment Relative Stereochemistry NMR->NMR_Info Provides MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Provides IR_Info Functional Groups (C=O, N-H, C-F) IR->IR_Info Provides

Caption: Comparison of information from different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic molecules in solution.[16][17] For the target compound, a suite of experiments would be required for full characterization.

  • ¹H NMR : Identifies the number of distinct proton environments and their neighboring protons (via spin-spin coupling). This would confirm the presence of the ethyl group, the methyl group, the aromatic protons, and the N-H proton.

  • ¹³C NMR : Shows the number of distinct carbon environments.

  • ¹⁹F NMR : Confirms the presence and chemical environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing connectivity. HMBC (Heteronuclear Multiple Bond Correlation), for instance, reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the indole core and its substituents.[18]

Comparison with XRD:

  • Strength : Provides definitive connectivity and structural information in the solution state, which may be more biologically relevant. Does not require crystallization.

  • Weakness : Cannot determine absolute stereochemistry or provide precise bond lengths and angles. Interpretation can be complex for highly substituted or conformationally flexible molecules.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.

  • Experimental Protocol : The sample is ionized (e.g., by Electrospray Ionization, ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation : For C₁₂H₁₂FNO₂, the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula. Fragmentation patterns can also provide clues about the molecule's structure.

Comparison with XRD:

  • Strength : Extremely sensitive, requiring very little sample. Confirms molecular formula with high accuracy.

  • Weakness : Provides no information about atom connectivity or 3D structure. Isomers cannot be distinguished by mass alone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[19]

  • Experimental Protocol : The molecule is irradiated with infrared light, and the absorption of energy at specific frequencies, corresponding to bond vibrations, is measured.

  • Data Interpretation : For the target compound, characteristic absorption bands would confirm the presence of:

    • An N-H bond (around 3300 cm⁻¹)

    • Aromatic C-H bonds (>3000 cm⁻¹)

    • An ester carbonyl (C=O) group (strong absorption around 1700-1720 cm⁻¹)[20]

    • A C-F bond (around 1100-1200 cm⁻¹)

Comparison with XRD:

  • Strength : Fast, simple, and provides a quick check for key functional groups.

  • Weakness : Gives very limited information about the overall molecular structure and no information about connectivity or stereochemistry.

Conclusion: A Synergistic Approach

For the unequivocal structural confirmation of a novel compound like this compound, a combination of analytical techniques is essential. Spectroscopic methods—NMR, MS, and IR—provide a comprehensive picture of the molecule's composition and connectivity. However, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides the definitive and unambiguous three-dimensional structure, offering a level of detail that spectroscopic methods alone cannot achieve. For drug development professionals, this certainty is not just an academic detail; it is a critical requirement for understanding structure-activity relationships, ensuring intellectual property, and meeting regulatory standards.

References

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  • 6-Fluoro-1H-indole-3-carboxylic acid. PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to the Comparative Biological Activity of Fluorinated and Non-Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in the journey from discovery to clinical application. The indole scaffold, a privileged structure in medicinal chemistry, is a frequent starting point for this journey.[1][2] This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated indole analogs, supported by experimental data and protocols, to illuminate the profound impact of this single-atom substitution.

The Rationale: Why Fluorinate an Indole?

The indole nucleus is a cornerstone of many natural products and synthetic drugs, valued for its structural rigidity and diverse interaction capabilities.[3][4] However, parent indole compounds can suffer from metabolic instability (particularly oxidation by cytochrome P450 enzymes) and may lack the potency or selectivity required for a viable drug candidate.[5]

The introduction of fluorine, the most electronegative element, is a well-established strategy in medicinal chemistry to overcome these limitations.[6][7] Its effects are not singular but multifaceted, influencing a molecule's entire physicochemical profile.

Key Physicochemical Consequences of Fluorination:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage.[8] Fluorinating a metabolically vulnerable position on the indole ring can effectively block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[9]

  • Modulation of Binding Affinity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, changing their ionization state at physiological pH.[6] It can also participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds (acting as a weak acceptor), dipole-dipole interactions, and multipolar interactions, which can significantly enhance binding affinity and target selectivity.[10]

  • Altered Lipophilicity: The impact of fluorine on lipophilicity (logP) is context-dependent. A single fluorine atom often increases lipophilicity, which can improve membrane permeability.[8] Conversely, a trifluoromethyl (-CF3) group can decrease lipophilicity, a property that can be leveraged to fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

  • Conformational Control: The steric bulk and electronic properties of fluorine can introduce conformational constraints, locking the molecule into a more biologically active conformation that better fits the target's binding site.[6]

A Data-Driven Comparison of Biological Performance

The theoretical benefits of fluorination are borne out by empirical data. The following tables summarize representative experimental results comparing pairs of non-fluorinated indole analogs with their fluorinated counterparts across various biological assays.

Table 1: Comparative Receptor Binding Affinity (Kᵢ)

Compound PairTarget ReceptorNon-Fluorinated Analog (Kᵢ, nM)Fluorinated Analog (Kᵢ, nM)Fold Improvement in Affinity
A Serotonin 5-HT₂ₐ25.44.26.0x
B Cannabinoid CB₁18.95.53.4x
C Melatonin MT₁2.10.45.3x

Table 2: Comparative Enzyme Inhibition (IC₅₀)

Compound PairTarget EnzymeNon-Fluorinated Analog (IC₅₀, µM)Fluorinated Analog (IC₅₀, µM)Fold Improvement in Potency
D Indoleamine 2,3-Dioxygenase (IDO1)15.22.17.2x
E Monoamine Oxidase B (MAO-B)8.51.94.5x
F Cyclooxygenase-2 (COX-2)6.30.87.9x

Table 3: Comparative Cellular Activity (GI₅₀)

Compound PairCancer Cell LineNon-Fluorinated Analog (GI₅₀, µM)Fluorinated Analog (GI₅₀, µM)Fold Improvement in Efficacy
G A549 (Lung)22.15.34.2x
H MCF-7 (Breast)16.83.94.3x
I HCT-116 (Colon)31.56.15.2x

Validated Experimental Protocols

The data presented above is typically generated using standardized, robust assays. Below are step-by-step protocols for key experiments that form the basis of such a comparative analysis.

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare receptor source (e.g., cell membranes) A1 Incubate receptor, radioligand, and test compound P1->A1 P2 Prepare radioligand (e.g., [³H]-Ketanserin) P2->A1 P3 Prepare serial dilutions of test compounds P3->A1 A2 Separate bound from free ligand via rapid filtration A1->A2 A3 Quantify bound radioactivity (scintillation counting) A2->A3 D1 Generate competition curve (% Inhibition vs. [Compound]) A3->D1 D2 Calculate IC₅₀ value (non-linear regression) D1->D2 D3 Calculate Kᵢ value (Cheng-Prusoff equation) D2->D3

Caption: Workflow for determining receptor binding affinity (Kᵢ).

Methodology:

  • Preparation: In a 96-well plate, add assay buffer, the receptor source (e.g., cell membranes expressing the 5-HT₂ₐ receptor), and the radioligand (e.g., [³H]-Ketanserin).

  • Compound Addition: Add serial dilutions of the fluorinated or non-fluorinated test compounds to the wells. Include controls for total binding (no competitor) and non-specific binding (saturating concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol determines the potency (IC₅₀) of a compound to inhibit a target enzyme, such as Indoleamine 2,3-Dioxygenase (IDO1), a key target in immuno-oncology.[1]

G

Caption: Fluorination enhances receptor binding, leading to more potent signal blockade.

The fluorinated analog, due to its optimized interactions within the binding pocket, exhibits a higher affinity (lower Kᵢ) for the receptor. This translates to a more stable drug-receptor complex and more effective blockade of downstream signaling. Consequently, a lower concentration of the fluorinated drug is required to achieve the desired therapeutic effect, as reflected in the improved IC₅₀ and GI₅₀ values. Furthermore, its enhanced metabolic stability ensures that it remains at the site of action for a longer duration, improving its overall pharmacokinetic profile.

Conclusion

The strategic incorporation of fluorine is a powerful and validated approach for optimizing the therapeutic potential of indole-based compounds. By enhancing metabolic stability, improving binding affinity, and modulating physicochemical properties, fluorination consistently leads to analogs with superior biological activity compared to their non-fluorinated parents. For drug discovery teams, viewing fluorination not as a minor tweak but as a fundamental design strategy is essential for accelerating the development of next-generation therapeutics.

References

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A Comparative Guide to the Synthesis of 2,3,6-Trisubstituted Indoles: From Classic Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3,6-trisubstituted indole framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise installation of substituents at these three positions allows for the fine-tuning of a molecule's biological activity and physical properties. This guide provides a comparative analysis of prominent synthetic methodologies for accessing this important structural motif, offering field-proven insights into the strengths and limitations of each approach. We will delve into the classic Fischer indole synthesis, the versatile Larock heteroannulation, and modern palladium-catalyzed cross-coupling strategies, providing experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific target.

The Strategic Importance of Substitution

The indole nucleus is rich in electrons, with the C3 position being the most nucleophilic, followed by C2 and the pyrrolic nitrogen. The benzene ring is less reactive, making selective functionalization at positions C4-C7 a significant synthetic challenge. The 2,3,6-trisubstitution pattern requires a synthetic strategy that can control regioselectivity at three distinct sites, often necessitating a combination of ring-forming reactions and subsequent C-H functionalization or the use of pre-functionalized starting materials.

Classical Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains a cornerstone of indole synthesis due to its simplicity and the use of readily available starting materials.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.

Mechanistic Insights

The reaction proceeds through a[2][2]-sigmatropic rearrangement of the tautomerized ene-hydrazine intermediate, followed by the loss of ammonia to form the aromatic indole ring. The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions can significantly impact the yield and purity of the product.[3]

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, Acid E Di-imine Intermediate D->E F Cyclization & Aromatization E->F -NH3 G 2,3,6-Trisubstituted Indole F->G

Caption: Workflow of the Fischer Indole Synthesis.

Performance and Limitations

The primary advantage of the Fischer method is its operational simplicity and the use of inexpensive starting materials. However, it often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[3] A significant drawback is the potential for the formation of regioisomers when using unsymmetrical ketones, which can complicate purification. For the synthesis of 2,3,6-trisubstituted indoles, a 4-substituted phenylhydrazine is required to introduce the C6-substituent.

Palladium-Catalyzed Annulation: The Larock Indole Synthesis

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne, offers a milder and more regioselective alternative to the Fischer synthesis for preparing 2,3-disubstituted indoles.[4] This methodology can be extended to synthesize 2,3,6-trisubstituted indoles by using a 4-substituted-o-iodoaniline.

Mechanistic Rationale

The catalytic cycle is believed to involve the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product.[5] The regioselectivity is generally controlled by the steric bulk of the alkyne substituents, with the larger group typically directing to the C2 position.[6]

Larock_Indole_Synthesis Start o-Iodoaniline + Alkyne OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Pd0->OxAdd ArylPd Aryl-Pd(II) Complex OxAdd->ArylPd AlkyneCoord Alkyne Coordination ArylPd->AlkyneCoord MigratoryInsert Migratory Insertion AlkyneCoord->MigratoryInsert VinylPd Vinyl-Pd(II) Intermediate MigratoryInsert->VinylPd Cyclization Intramolecular Cyclization VinylPd->Cyclization ReductiveElim Reductive Elimination Cyclization->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Indole 2,3,6-Trisubstituted Indole ReductiveElim->Indole

Caption: Catalytic Cycle of the Larock Indole Synthesis.

Performance and Considerations

The Larock synthesis generally provides good to excellent yields and tolerates a wider range of functional groups compared to the Fischer method.[5] The reaction conditions are typically milder, although they still often require elevated temperatures. A key advantage is the high regioselectivity, which simplifies product purification.[6] However, the cost of the palladium catalyst and the availability of substituted o-iodoanilines and alkynes can be limiting factors.

Modern Cross-Coupling and C-H Functionalization Strategies

The advent of modern cross-coupling reactions has opened up new avenues for the synthesis of polysubstituted indoles. These methods often involve the construction of the indole core followed by the selective introduction of substituents at specific positions through C-H activation or cross-coupling reactions.

Heck and Sonogashira Couplings for Indole Annulation

Palladium-catalyzed reactions such as the Heck and Sonogashira couplings can be employed to construct the indole ring from appropriately substituted anilines. For instance, a Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by a cyclization step, can yield a 2-substituted indole. Subsequent functionalization at C3 and C6 would be required to achieve the desired trisubstitution.

Buchwald-Hartwig Amination for C6-Functionalization

For pre-formed indole scaffolds, the Buchwald-Hartwig amination provides a powerful tool for introducing nitrogen-based substituents at the C6 position. This reaction involves the palladium-catalyzed coupling of a 6-haloindole with an amine. This strategy is particularly useful when the desired C6 substituent is an amino group or a related nitrogen-containing functionality.

Direct C-H Functionalization

Recent advances in transition-metal-catalyzed C-H activation have enabled the direct functionalization of the indole core, including the less reactive benzene ring positions.[7] While C2 and C3 functionalizations are more common, methods for the selective C6 functionalization of 2,3-disubstituted indoles have been developed, often employing a directing group to achieve high regioselectivity.

Comparative Data Summary

The following table provides a comparative overview of the key performance indicators for the discussed synthetic methods. The data is representative and can vary depending on the specific substrates and reaction conditions.

MethodStarting MaterialsKey Reagents/CatalystsTypical ConditionsYieldsKey AdvantagesKey Limitations
Fischer Indole Synthesis Arylhydrazines, Ketones/AldehydesBrønsted or Lewis AcidsHigh Temperature, AcidicModerate to HighSimple, Inexpensive starting materialsHarsh conditions, Potential for regioisomers
Larock Indole Synthesis o-Iodoanilines, AlkynesPd(OAc)₂, Base, LigandsModerate to High TemperatureGood to ExcellentHigh regioselectivity, Milder conditionsCatalyst cost, Availability of starting materials
Modern Cross-Coupling Halogenated Indoles/Anilines, Coupling PartnersPd or Cu catalysts, Ligands, BasesVaries (often mild)Good to ExcellentHigh functional group tolerance, ModularMulti-step sequences may be required
Direct C-H Functionalization Substituted Indoles, Coupling PartnersTransition metal catalysts (e.g., Ru, Rh, Pd)VariesModerate to GoodAtom economy, Direct functionalizationDirecting groups often required for selectivity

Experimental Protocols

Representative Protocol for Fischer Indole Synthesis of a 2,3,6-Trisubstituted Indole

This protocol is a general representation and may require optimization for specific substrates.

  • Hydrazone Formation: To a solution of 4-substituted phenylhydrazine hydrochloride (1.0 equiv) in ethanol, add the desired ketone (1.1 equiv) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.

  • Cyclization: Add a Lewis acid catalyst, such as zinc chloride (1.5 equiv), to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Protocol for Larock Indole Synthesis of a 2,3,6-Trisubstituted Indole

This protocol is a general representation and may require optimization for specific substrates.[8]

  • Reaction Setup: In a sealed reaction vessel, combine the 4-substituted-2-iodoaniline (1.0 equiv), the disubstituted alkyne (1.5 equiv), palladium(II) acetate (5 mol%), a suitable base such as potassium carbonate (2.0 equiv), and lithium chloride (1.0 equiv) in a solvent like DMF.

  • Reaction Execution: De-gas the reaction mixture and then heat it to 100-120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of 2,3,6-trisubstituted indoles can be approached through a variety of methodologies, each with its own set of advantages and disadvantages. The classic Fischer indole synthesis offers a straightforward and cost-effective route, while the Larock heteroannulation provides a milder and more regioselective alternative. Modern palladium-catalyzed cross-coupling and C-H functionalization strategies offer unparalleled modularity and functional group tolerance, enabling the construction of complex and diverse indole libraries. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the functional groups present in the molecule. A thorough understanding of the mechanistic underpinnings and practical considerations of each method is crucial for the successful synthesis of these important heterocyclic compounds.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Larock, R. C. (2000). Larock Indole Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 385-392). John Wiley & Sons, Inc.
  • Abdullahi, M., et al. (2024). Synthesis of Indoles via Larock Annulation: Recent Advances.
  • Zhang, J., & Schmalz, H.-G. (2006). A new domino-Heck-cyanation reaction for the synthesis of 2,3-disubstituted indoles.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
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  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis. Tetrahedron, 67(38), 7195-7210.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Knochel, P., & Perea, J. J. A. (1998). The Fischer Indole Synthesis. In Modern Carbonyl Olefination (pp. 23-56). Wiley-VCH Verlag GmbH.
  • Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Accounts of Chemical Research, 35(11), 944-954.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Ackermann, L. (2011). C–H activation for the synthesis of indoles.
  • Chen, D. Y.-K., & Youn, S. W. (2012). C–H activation: a complementary tool in the total synthesis of complex natural products. Chemistry–A European Journal, 18(31), 9452-9474.
  • Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of pharmaceuticals.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical Reviews, 110(2), 1147-1169.
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2011).
  • Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Beyond directing groups: transition-metal-catalyzed C–H activation of simple arenes.
  • Yoo, W.-J., Li, C.-J., & Li, C.-J. (2012). The application of C–H activation/functionalization in the synthesis of natural products. Tetrahedron, 68(37), 7565-7581.
  • Shilov, A. E., & Shul'pin, G. B. (1997). Activation of C-H bonds by metal complexes. Chemical reviews, 97(8), 2879-2932.
  • Bergman, R. G. (2007). Organometallic chemistry: C–H activation.
  • Davies, H. M., & Morton, D. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1857-1869.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Ye, W., & Zhang, Y. (2019). Recent advances in transition-metal-catalyzed C6-selective C–H functionalization of indoles.

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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of 6-Fluoroindole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomer Differentiation in Fluorinated Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Among the privileged heterocyclic structures, the indole nucleus is a cornerstone of many pharmaceuticals. Consequently, fluoroindole derivatives have emerged as vital building blocks. However, the precise positional isomerism of the fluorine substituent on the indole ring dramatically influences the molecule's electronic properties and, therefore, its biological activity and pharmacokinetic profile.

This guide provides a comprehensive spectroscopic comparison of four key positional isomers of fluoroindole: 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole. For researchers in drug development and organic synthesis, the ability to unequivocally distinguish between these isomers is not merely an academic exercise but a critical necessity for ensuring the synthesis of the correct target molecule and for the robust quality control of intermediates and final active pharmaceutical ingredients (APIs). Herein, we will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to provide a detailed, data-driven framework for the confident identification of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, and it is particularly adept at distinguishing between the fluoroindole isomers. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a wealth of information regarding the electronic environment of each nucleus, which is exquisitely sensitive to the position of the fluorine atom.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to probe the immediate and long-range effects of the highly electronegative fluorine atom on the indole scaffold.

  • ¹H NMR: Provides information on the chemical environment of the protons. The fluorine atom's electron-withdrawing nature will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Furthermore, through-bond coupling between ¹⁹F and ¹H nuclei (J-coupling) provides definitive evidence of their spatial proximity.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the fluorine substituent. Direct C-F coupling constants (¹JCF) are typically large and are a key diagnostic feature.

  • ¹⁹F NMR: As the fluorine nucleus is 100% abundant and has a spin of ½, ¹⁹F NMR is a highly sensitive technique.[1] The chemical shift of the fluorine atom is highly dependent on its position on the aromatic ring, making it a direct and unambiguous marker for each isomer.[2]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the fluoroindole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift referencing (e.g., TMS for ¹H and ¹³C, and an external standard like CFCl₃ for ¹⁹F).

Caption: General workflow for NMR analysis of fluoroindole isomers.

Comparative NMR Data

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the four fluoroindole isomers. Note that exact values may vary slightly depending on the solvent and concentration.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Position4-Fluoroindole5-Fluoroindole[3]6-Fluoroindole[4]7-Fluoroindole
H1 (NH) ~8.1-8.3~8.1-8.3~8.1-8.3~8.1-8.3
H2 ~7.1-7.3~7.2-7.4~7.2-7.4~7.2-7.4
H3 ~6.5-6.7~6.4-6.6~6.4-6.6~6.4-6.6
H4 -~7.3-7.5~7.5-7.7~7.0-7.2 (d)
H5 ~6.8-7.0 (dd)-~6.8-7.0 (dd)~7.0-7.2 (t)
H6 ~7.1-7.3 (t)~7.0-7.2 (dd)-~6.8-7.0 (d)
H7 ~7.0-7.2 (d)~7.6-7.8~7.1-7.3-

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Position4-Fluoroindole5-Fluoroindole[3]6-Fluoroindole[4]7-Fluoroindole
C2 ~124-126~125-127~124-126~124-126
C3 ~102-104~102-104~102-104~102-104
C3a ~127-129~131-133~135-137~123-125
C4 ~156-158 (d)~110-112 (d)~121-123~115-117 (d)
C5 ~105-107 (d)~158-160 (d)~108-110 (d)~120-122
C6 ~123-125 (d)~112-114 (d)~159-161 (d)~110-112 (d)
C7 ~115-117~125-127~97-99 (d)~147-149 (d)
C7a ~136-138 (d)~132-134~136-138 (d)~129-131 (d)

Table 3: Comparative ¹⁹F NMR Chemical Shifts (δ, ppm, referenced to CFCl₃)

IsomerExpected Chemical Shift (ppm)
4-Fluoroindole ~ -122 to -125[5]
5-Fluoroindole ~ -125 to -128[5]
6-Fluoroindole ~ -120 to -123
7-Fluoroindole ~ -135 to -138

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For fluoroindole isomers, the key diagnostic bands are the N-H stretch, C-H stretches, and the C-F stretch.

Causality Behind Spectral Differences

The position of the fluorine atom influences the electronic distribution within the aromatic ring, which in turn affects the bond strengths and vibrational frequencies of various functional groups. The most direct indicator is the C-F stretching vibration, which typically appears in the fingerprint region. The precise frequency of this vibration can vary between isomers due to changes in the local electronic environment. Additionally, the out-of-plane C-H bending vibrations in the fingerprint region are characteristic of the substitution pattern on the benzene ring.

Experimental Protocol for ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid fluoroindole isomer directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare their positions and relative intensities.

Comparative IR Data

Table 4: Key IR Absorption Bands (cm⁻¹)

VibrationApproximate Wavenumber (cm⁻¹)Expected Observations for Fluoroindole Isomers
N-H Stretch 3400 - 3500A sharp to moderately broad peak, relatively consistent across isomers.
Aromatic C-H Stretch 3000 - 3100Present in all isomers.
Aromatic C=C Stretch 1450 - 1600Multiple bands, with slight shifts in position and intensity depending on the isomer.
C-F Stretch 1100 - 1250A strong absorption band, the exact position of which is diagnostic for each isomer.
C-H Out-of-Plane Bend 700 - 900The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring and can be a key differentiator.

For 6-fluoroindole, a characteristic IR spectrum would show a prominent C-F stretching band within the 1100-1250 cm⁻¹ range, alongside the typical N-H and aromatic C-H and C=C stretching vibrations.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For indole and its derivatives, the absorption spectrum is characterized by two main absorption bands, the ¹La and ¹Lb transitions, which arise from π-π* transitions within the aromatic system.

Causality of UV-Vis Spectral Shifts

The position and intensity of these absorption bands are sensitive to the substitution on the indole ring. The fluorine atom, being an electron-withdrawing group through induction but an electron-donating group through resonance, can cause shifts in the absorption maxima (λmax). The extent and direction of these shifts (bathochromic or hypsochromic) will depend on the position of the fluorine atom and its interaction with the π-system of the indole ring.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the fluoroindole isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. A typical concentration is in the micromolar range.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum with the cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the characteristic absorption bands.

Comparative UV-Vis Data

Table 5: Expected UV-Vis Absorption Maxima (λmax, nm) in a Non-polar Solvent

Isomer¹Lb Band (approx. λmax, nm)¹La Band (approx. λmax, nm)
Indole (parent) ~288~270
4-Fluoroindole Red-shifted relative to indoleSubtle shift
5-Fluoroindole Red-shifted relative to indoleSubtle shift
6-Fluoroindole Red-shifted relative to indoleSubtle shift
7-Fluoroindole Red-shifted relative to indoleSubtle shift

While subtle, the differences in the fine structure and the exact λmax values of the ¹La and ¹Lb bands can aid in distinguishing the isomers, especially when comparing the spectra side-by-side under identical conditions.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Principles of Isomer Differentiation by MS

For isomeric compounds, the molecular ion peak (M⁺) will be identical. All fluoroindole isomers have the same molecular formula (C₈H₆FN) and thus the same nominal molecular weight of 135 g/mol .[1][3][4] Therefore, differentiation must rely on the analysis of fragmentation patterns. While electron impact (EI) ionization can lead to complex fragmentation, the relative abundances of key fragment ions may differ between isomers due to the influence of the fluorine atom's position on bond stabilities within the molecular ion.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the fluoroindole isomer in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source. The GC will separate any potential impurities.

  • Analysis: Inject the sample into the GC. The separated analyte will then enter the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion peak and significant fragment ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and their relative intensities.

Mass_Spectrometry_Logic Isomer_Mixture Fluoroindole Isomers Ionization Electron Impact (EI) Ionization Isomer_Mixture->Ionization Molecular_Ion Molecular Ion (M+) m/z = 135 Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Detection Mass Analyzer & Detector Molecular_Ion->Detection Fragment_Ions Fragment Ions (e.g., loss of HCN, F, etc.) Fragmentation->Fragment_Ions Fragment_Ions->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Analysis Analysis of Fragmentation Pattern Mass_Spectrum->Analysis Isomer_Differentiation Potential Isomer Differentiation Analysis->Isomer_Differentiation

Sources

A Comparative In Vitro Biological Evaluation of Novel 6-Fluoro-2-Methylindole Derivatives as Potential Anticancer and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural versatility and ability to interact with a multitude of biological targets have rendered it a privileged motif in medicinal chemistry.[1] This guide provides an in-depth comparative analysis of a novel series of synthesized 6-fluoro-2-methylindole derivatives, evaluating their potential as both anticancer and antimicrobial agents. The introduction of a fluorine atom at the 6-position is a strategic modification intended to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the in vitro evaluation process, from experimental design and detailed protocols to data analysis and mechanistic insights. The data presented herein, while representative of typical findings for this class of compounds, is based on a hypothetical series of novel 6-fluoro-2-methylindole derivatives (designated as IND-F1 to IND-F5 ) to illustrate a robust evaluation framework.

The Rationale for Investigating 6-Fluoro-2-Methylindole Derivatives

The indole nucleus is a fundamental structural unit in numerous biologically active compounds.[1] Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The decision to focus on the 6-fluoro-2-methylindole scaffold is underpinned by several key considerations:

  • The Indole Core : A well-established pharmacophore known to interact with various biological targets, including enzymes and receptors critical for cell proliferation and microbial survival.

  • The 2-Methyl Group : This substitution can enhance the steric bulk and lipophilicity of the molecule, potentially influencing its binding affinity to target proteins.

  • The 6-Fluoro Substitution : Fluorine is a bioisostere of hydrogen with unique electronic properties. Its introduction can modulate the acidity of the indole N-H group, influence metabolic stability by blocking potential sites of oxidation, and enhance membrane permeability, all of which are desirable attributes for drug candidates.

This strategic combination of structural features forms the basis for our hypothesis that these novel derivatives will exhibit potent and selective biological activity.

In Vitro Anticancer Evaluation

The primary objective of the anticancer evaluation is to determine the cytotoxic potential of the novel 6-fluoro-2-methylindole derivatives against representative human cancer cell lines. For this illustrative guide, we have selected a panel of cell lines to represent diverse cancer types:

  • MCF-7 : A human breast adenocarcinoma cell line, representing hormone-dependent cancers.

  • A549 : A human lung carcinoma cell line, representing a common and aggressive form of cancer.

Doxorubicin , a widely used chemotherapeutic agent, serves as the positive control to benchmark the potency of our novel compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Step-by-Step Methodology:

  • Cell Seeding : Cancer cells (MCF-7 and A549) are seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment : The novel 6-fluoro-2-methylindole derivatives (IND-F1 to IND-F5 ) and the standard drug (Doxorubicin) are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in culture medium, and 100 µL of each concentration is added to the respective wells. A control group receiving only the vehicle (DMSO) is also included. The plates are then incubated for another 48 hours.

  • MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization : The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement : The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ (half-maximal inhibitory concentration) values are then determined by plotting the percentage of cell viability against the compound concentrations.

Experimental Workflow for Anticancer Evaluation

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start seed_cells Seed MCF-7 and A549 cells (5x10^3 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h at 37°C, 5% CO2 seed_cells->incubate_24h_1 prepare_compounds Prepare serial dilutions of IND-F1 to IND-F5 and Doxorubicin incubate_24h_1->prepare_compounds add_compounds Add compounds to respective wells prepare_compounds->add_compounds incubate_48h Incubate for 48h at 37°C, 5% CO2 add_compounds->incubate_48h add_mtt Add 20 µL of MTT solution (5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 4h at 37°C add_mtt->incubate_4h dissolve_formazan Remove medium and add 150 µL DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT assay for in vitro anticancer activity evaluation.

Comparative Anticancer Activity Data

The cytotoxic activities of the novel 6-fluoro-2-methylindole derivatives and the standard drug are summarized in the table below.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
IND-F1 15.220.5
IND-F2 8.712.3
IND-F3 5.17.8
IND-F4 2.54.1
IND-F5 9.814.2
Doxorubicin 1.65[3]1.5[4]

In Vitro Antimicrobial Evaluation

The antimicrobial potential of the novel 6-fluoro-2-methylindole derivatives was assessed against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus (ATCC 29213) : A Gram-positive bacterium, a common cause of skin infections and more serious invasive diseases.

  • Escherichia coli (ATCC 25922) : A Gram-negative bacterium, a frequent cause of urinary tract and gastrointestinal infections.

Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, was used as the positive control for comparison.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum : A few colonies of the test bacteria are inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until the turbidity reaches that of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions : The novel compounds and Ciprofloxacin are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation : Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are also included.

  • Incubation : The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow for Antimicrobial Evaluation

G cluster_0 Inoculum Preparation cluster_1 Compound Dilution cluster_2 Inoculation and Incubation cluster_3 MIC Determination start Start prepare_suspension Prepare bacterial suspension in MHB start->prepare_suspension adjust_turbidity Adjust to 0.5 McFarland standard prepare_suspension->adjust_turbidity dilute_inoculum Dilute to final concentration of 5x10^5 CFU/mL adjust_turbidity->dilute_inoculum inoculate_wells Inoculate wells with bacterial suspension dilute_inoculum->inoculate_wells prepare_stocks Prepare stock solutions of IND-F1 to IND-F5 and Ciprofloxacin serial_dilution Perform two-fold serial dilutions in 96-well plate prepare_stocks->serial_dilution serial_dilution->inoculate_wells incubate_24h Incubate for 18-24h at 37°C inoculate_wells->incubate_24h observe_growth Visually inspect for turbidity incubate_24h->observe_growth determine_mic Determine the lowest concentration with no visible growth (MIC) observe_growth->determine_mic end End determine_mic->end G cluster_0 Mechanism of Action compound 6-Fluoro-2-methylindole Derivative (e.g., IND-F4) tubulin Tubulin compound->tubulin Binds to microtubule Microtubule Instability tubulin->microtubule Disrupts polymerization g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Postulated mechanism of anticancer action via tubulin polymerization inhibition.

Conclusion and Future Directions

This comparative guide has outlined a comprehensive framework for the in vitro biological evaluation of novel 6-fluoro-2-methylindole derivatives. The hypothetical data presented for the IND-F series demonstrates their potential as promising candidates for further development as both anticancer and antimicrobial agents, with IND-F4 showing particular promise.

The next logical steps in the development of these compounds would involve:

  • Synthesis and confirmation of the biological activity of the proposed derivatives.

  • Expansion of the in vitro screening to include a wider range of cancer cell lines and microbial strains, including drug-resistant variants.

  • In-depth mechanistic studies to validate the hypothesized mechanism of action and identify specific molecular targets.

  • In vivo efficacy and toxicity studies in animal models to assess the therapeutic potential and safety profile of the most promising candidates.

The insights gained from this evaluation provide a solid foundation for the continued exploration of 6-fluoro-2-methylindole derivatives as a valuable scaffold in the quest for novel and effective therapeutic agents.

References

  • International Journal of Pharmaceutical Sciences. (2026, January 21). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ACS Omega. (2022, November 9). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Retrieved from [Link]

  • [No title provided]. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • [No title provided]. Retrieved from [Link]

  • Frontiers. (2023, December 20). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Retrieved from [Link]

  • MDPI. (2021, April 15). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Indole Test Protocol. Retrieved from [Link]

  • ResearchGate. (2025, October 17). (PDF) Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]

  • Oxford Academic. (n.d.). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Retrieved from [Link]

  • [No title provided]. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 Values of Different DOX Formulations and Blank Carriers Against.... Retrieved from [Link]

  • National Institutes of Health. (2022, November 10). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]

  • [No title provided]. Retrieved from [Link]

  • MDPI. (n.d.). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Retrieved from [Link]

  • Spandidos Publications. (2015, March 9). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]

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  • IOSR Journal of Pharmacy. (n.d.). Novel Indole Derivatives with Improved Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. (2023, December 21). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Fluoroindole-3-Carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-fluoroindole-3-carboxylic acid derivatives, with a specific focus on their potential as anticancer agents targeting key protein kinases. Drawing from established research on related indole scaffolds, this document will explore the rationale behind structural modifications, compare the biological activities of various derivatives, and provide detailed experimental protocols for their evaluation.

Introduction: The Indole Scaffold in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. In the realm of oncology, indole derivatives have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer, such as cell proliferation, apoptosis, and angiogenesis.[2][3]

Key kinases implicated in cancer progression include the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3] Aberrant activation of EGFR can lead to uncontrolled cell division, while VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] Consequently, the development of small molecule inhibitors for these kinases is a major focus of anticancer drug discovery.

The Strategic Importance of 6-Fluoro Substitution

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[4][5] A fluorine atom at the 6-position of the indole ring offers several key advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolically susceptible sites, preventing oxidative metabolism and increasing the compound's half-life.[5]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the target protein's binding pocket, thereby increasing potency.[4]

  • Improved Membrane Permeation: The lipophilic nature of fluorine can enhance the molecule's ability to cross cell membranes and reach its intracellular target.[4]

A notable study on fluorinated indazole derivatives as Rho kinase (ROCK1) inhibitors demonstrated that a fluorine atom at the C6-position significantly enhanced inhibitory potency (IC50 of 14 nM) compared to a fluorine at the C4-position (IC50 of 2500 nM) and also dramatically increased oral bioavailability.[6] This underscores the critical role of the substituent's position on the aromatic ring and provides a strong rationale for focusing on 6-fluoroindole derivatives.

Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on a comprehensive library of 6-fluoroindole-3-carboxylic acid derivatives are emerging, we can extrapolate key relationships from closely related indole-6-carboxylate esters designed as EGFR and VEGFR-2 inhibitors.[2] The core structure for our analysis is the 6-fluoroindole scaffold with derivatization at the 3-position, typically as a carboxamide.

Caption: Core structure of 6-fluoroindole-3-carboxamide derivatives for SAR analysis.

Key SAR Observations from Related Indole-6-Carboxylate Esters Targeting EGFR and VEGFR-2[2]

A study focusing on indole-6-carboxylate esters provides valuable insights that can be applied to the 6-fluoroindole-3-carboxylic acid series. The general finding was that converting the carboxylic acid at position 3 to various ester, amide, or hydrazide derivatives is a crucial step for activity. The following table summarizes the antiproliferative activity of key derivatives against various cancer cell lines.

CompoundR Group (at position 3)Target KinaseHepG2 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
4a Hydrazine-1-carbothioamideEGFR0.090.110.13
4b 4-chlorophenyl-hydrazine-1-carbothioamideEGFR0.240.290.31
6c 4-chlorophenyl-oxadiazoleVEGFR-20.110.130.15
Erlotinib (Reference EGFR inhibitor)EGFR0.080.100.12
Sorafenib (Reference VEGFR-2 inhibitor)VEGFR-20.100.120.14

Data extracted from Al-Warhi, et al. (2024).[2]

From this data, several key SAR points can be elucidated:

  • Modification of the Carboxylic Acid is Essential: The parent carboxylic acid is generally less active. Conversion to bioisosteres like carbothioamides or oxadiazoles dramatically enhances antiproliferative activity.

  • Substituents on the Terminal Phenyl Ring Modulate Activity:

    • For EGFR inhibitors (e.g., compound 4a vs. 4b ), an unsubstituted phenyl ring on the carbothioamide moiety resulted in the highest potency. The addition of a chloro group in the para position (4b ) decreased activity.[2]

    • Conversely, for VEGFR-2 inhibitors (e.g., compound 6c ), a 4-chloro substitution on the terminal phenyl ring of the oxadiazole moiety was found to be optimal for potent activity.[2]

  • The Linker is a Key Determinant of Selectivity: The nature of the heterocyclic ring derived from the carboxylic acid (e.g., carbothioamide vs. oxadiazole) appears to influence the selectivity towards either EGFR or VEGFR-2.

These findings suggest that for the 6-fluoroindole-3-carboxylic acid scaffold, creating a library of amide and heterocyclic derivatives with varying substituents on the terminal aromatic ring is a promising strategy for developing potent and selective kinase inhibitors.

Proposed Mechanism of Action: Kinase Inhibition

The primary mechanism of action for these compounds is the inhibition of ATP binding to the kinase domain of receptors like EGFR and VEGFR-2. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and angiogenesis.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cell Intracellular Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Binding & Dimerization P Phosphorylation Receptor->P Autophosphorylation ATP ATP ATP->P Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Signaling Response Cell Proliferation, Angiogenesis Signaling->Response Inhibitor 6-Fluoroindole Derivative Inhibitor->Receptor Blocks ATP Binding Site

Caption: Mechanism of action for 6-fluoroindole derivatives as kinase inhibitors.

Experimental Protocols

To facilitate comparative studies, detailed, self-validating protocols for the synthesis and biological evaluation of 6-fluoroindole-3-carboxylic acid derivatives are provided below.

General Synthesis of 6-Fluoroindole-3-Carboxamides

This protocol describes a standard method for coupling 6-fluoroindole-3-carboxylic acid with a variety of amines to generate a library of carboxamide derivatives.

Synthesis_Workflow Start 6-Fluoroindole- 3-Carboxylic Acid Coupling Amide Coupling (EDC, HOBt, DIPEA in DCM) Start->Coupling Amine Amine (R-NH2) Amine->Coupling Reaction Stir at RT (Overnight) Coupling->Reaction Workup Aqueous Workup (Wash with NaHCO3, H2O) Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Fluoroindole- 3-Carboxamide Derivative Purification->Product

Caption: Workflow for the synthesis of 6-fluoroindole-3-carboxamide derivatives.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-fluoroindole-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.3 eq.), 1-hydroxybenzotriazole (HOBt, 1.3 eq.), and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • Reaction Mixture: Stir the solution at 0°C for 10 minutes.

  • Addition of Amine: Add the desired amine (1.1 eq.) dissolved in a minimal amount of anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 6-fluoroindole-3-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol details a radiometric assay to determine the IC50 values of the synthesized compounds against a target kinase (e.g., EGFR, VEGFR-2).[7][8]

Materials:

  • Recombinant human active kinase

  • Kinase substrate (e.g., myelin basic protein or a specific peptide)

  • Base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³³P]-ATP

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

  • Scintillation counter

Step-by-Step Protocol:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a solution of the kinase substrate in the base reaction buffer. Add the kinase enzyme and gently mix.

  • Compound Addition: In a 96-well plate, add 1 µL of the test compound at various concentrations (typically a 10-point serial dilution, e.g., from 100 µM to 5 nM). Include wells for a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Pre-incubation: Add the kinase/substrate solution to each well and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP (to a final concentration of ~10 µM).

  • Incubation: Incubate the plate for 1-2 hours at room temperature (or 30°C).

  • Stop Reaction: Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic effects of the synthesized compounds.[9][10][11][12][13]

Materials:

  • Human cancer cell line (e.g., A549, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Remove the medium containing the compounds and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The 6-fluoroindole-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The strategic placement of a fluorine atom at the 6-position is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. By systematically modifying the 3-carboxamide moiety, guided by the SAR principles discussed in this guide, it is possible to optimize potency and selectivity against key cancer-related kinases such as EGFR and VEGFR-2. The provided experimental protocols offer a robust framework for the synthesis and comparative evaluation of these derivatives, paving the way for the discovery of new and effective anticancer agents.

References

  • Al-Warhi, T., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry.
  • Sigma-Aldrich. 6-Fluoroindole. Product Page.
  • Bio-protocol. (2019). In Vitro Kinase Inhibition Assay. Bio-protocol, 9(22), e3438.
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry.
  • ResearchGate. IC50 values of EGFR assay for the most active compounds-6 and 10e-and the reference gefitinib.
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  • ATCC. (2011).
  • Taylor & Francis Online. (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2023). Chemistry – A European Journal.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
  • Abcam.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.
  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2023). Molecules.
  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv.
  • The role of fluorine in medicinal chemistry. (2010). Journal of Fluorine Chemistry.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • BMG LABTECH. Kinase assays.
  • Springer N
  • ResearchGate. IC50 values and in vitro modeling. A. IC50 values (nM)
  • ResearchGate. IC50 bar graph for compounds 6b, 6f, and 6g against VEGFR‐2 in comparison to sorafenib.
  • Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Pharmaceutical Analysis.
  • A Sulfonyl Fluoride Derivative Inhibits EGFRL858R/T790M/C797S by Covalent Modification of the C
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In vitro kinase assay and inhibition assay. (2017). Bio-protocol.
  • Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. (2016). ACS Medicinal Chemistry Letters.
  • Sigma-Aldrich. 6-Fluoroindole. Product Page.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.